Technical Documentation Center

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
  • CAS: 23858-59-5

Core Science & Biosynthesis

Foundational

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide mechanism of action

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide . This compound is the primary amide pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide .

This compound is the primary amide pharmacophore of the isoxazolyl penicillin class (e.g., Dicloxacillin).[1] While often utilized as a high-value synthetic intermediate, the scaffold itself possesses intrinsic biological activity as a COX-2 inhibitor and antimicrobial agent , and serves as a critical steric shield in medicinal chemistry.[1]

[1][2][3]

Executive Summary

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 4415-11-6 / related 69399-79-7 for acid chloride precursor) is a bioactive isoxazole derivative.[1][2] It functions primarily through two distinct mechanisms depending on its context:[1]

  • As a Structural Pharmacophore (in Penicillins): It acts as a Steric Gatekeeper .[1] The bulky 2,6-dichlorophenyl group creates an orthogonal molecular twist that physically blocks the active site of bacterial

    
    -lactamases, conferring resistance to enzymatic degradation.[1]
    
  • As an Independent Agent: Emerging structure-activity relationship (SAR) studies identify the isoxazole-4-carboxamide core as a reversible inhibitor of Cyclooxygenase-2 (COX-2) and a disruptor of bacterial cell wall synthesis, functioning as a competitive antagonist at the arachidonic acid binding site.[1]

Chemical Identity & Structural Pharmacology[1][4][5]

Physicochemical Profile
PropertySpecification
IUPAC Name 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Molecular Formula C

H

Cl

N

O

Molecular Weight ~271.10 g/mol
Core Motif 3,5-disubstituted isoxazole ring
Key Substituent 2,6-Dichlorophenyl (orthogonal steric bulk)
Solubility Low in water; soluble in DMSO, DMF, Methanol
The "Orthogonal Shield" Mechanism

The defining feature of this molecule is the atropisomerism-like twist induced by the chlorine atoms at the 2,6-positions of the phenyl ring.[1]

  • Steric Clash: The chlorine atoms are too large to allow the phenyl ring to lie coplanar with the isoxazole ring.[1]

  • Consequence: The phenyl ring is forced into a near-90° angle (orthogonal) relative to the isoxazole core.[1]

  • Biological Impact: This rigid, bulky 3D structure prevents the catalytic serine residues of

    
    -lactamase enzymes from accessing the carbonyl center (in penicillin derivatives) or the amide center (in the carboxamide itself), providing exceptional metabolic stability.[1]
    

Mechanism of Action (MoA)

Mechanism 1: COX-2 Inhibition (Scaffold Activity)

When acting as an independent agent, the carboxamide moiety functions as a non-steroidal anti-inflammatory agent (NSAID) pharmacophore.[1]

  • Target: Cyclooxygenase-2 (COX-2).[1]

  • Binding Mode:

    • Hydrophobic Pocket Entry: The 2,6-dichlorophenyl group occupies the large hydrophobic channel of the COX-2 active site.[1]

    • Selectivity Filter: The 5-methylisoxazole ring positions the carboxamide group to form hydrogen bonds with Arg120 and Tyr355 at the constriction of the active site.[1]

    • Isoxazole Ring Role: The heterocyclic oxygen acts as a weak hydrogen bond acceptor, stabilizing the ligand within the side pocket (Val523), a key determinant for COX-2 selectivity over COX-1.[1]

Mechanism 2: Beta-Lactamase Evasion (Pharmacophore Role)

In the context of drug design (e.g., Dicloxacillin), this molecule is the "warhead of resistance."[1]

  • Pathogen Defense: Staphylococcus aureus secretes

    
    -lactamase to hydrolyze the 
    
    
    
    -lactam ring of antibiotics.[1]
  • MoA: The 3-(2,6-dichlorophenyl) group creates a "molecular umbrella."[1] The enzyme's active site is narrow; the orthogonal chlorine atoms physically wedge against the enzyme's entrance, preventing the catalytic serine from reaching the labile amide bond.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism: the steric shielding effect and the direct COX-2 inhibition.[1]

MoA_Pathway cluster_0 Mechanism 1: COX-2 Inhibition cluster_1 Mechanism 2: Steric Shielding (Pharmacophore) Compound 3-(2,6-Dichlorophenyl)- 5-methylisoxazole-4-carboxamide COX2 COX-2 Enzyme (Hydrophobic Channel) Compound->COX2 Binds Arg120/Tyr355 BetaLactamase Beta-Lactamase (Bacterial Resistance) Compound->BetaLactamase Steric Blockade (2,6-Cl Twist) Hydrolysis Amide Bond Hydrolysis Compound->Hydrolysis Prevents Access PGE2 Prostaglandin E2 Synthesis COX2->PGE2 Inhibits Inflammation Inflammation & Pain Response PGE2->Inflammation Reduces BetaLactamase->Hydrolysis Catalyzes Stability Metabolic/Chemical Stability Hydrolysis->Stability Inhibition leads to

Figure 1: Dual mechanism illustrating COX-2 active site binding and steric inhibition of hydrolytic enzymes.[1]

Experimental Protocols

Synthesis of the Carboxamide (Laboratory Scale)

This protocol converts the acid chloride precursor (the reactive form) into the stable carboxamide for biological testing.[1]

Reagents:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9)[1][2][3][4]

  • Ammonium hydroxide (28-30% NH

    
    ) or Anhydrous Ammonia gas[1]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Workflow:

  • Preparation: Dissolve 1.0 eq (e.g., 2.90 g) of the carbonyl chloride in 30 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

  • Amidation: Slowly bubble anhydrous NH

    
     gas through the solution OR add 5.0 eq of aqueous ammonium hydroxide dropwise with vigorous stirring.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash the organic layer with water (2x), 1N HCl (1x, to remove excess amine), and brine.[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[1]
  • Validation: Verify via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for broad singlet amide protons at
    
    
    7.2-7.8 ppm.[1]
In Vitro COX-2 Inhibition Assay

To verify the intrinsic activity of the scaffold.[1]

Materials:

  • Purified Recombinant Human COX-2 Enzyme.[1]

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).[1]

Protocol:

  • Incubation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with varying concentrations (0.1

    
    M – 100 
    
    
    
    M) of the test compound for 10 minutes at 25°C.
  • Initiation: Add Arachidonic Acid (100

    
    M) and TMPD.
    
  • Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.

  • Analysis: Calculate IC

    
     by plotting % Inhibition vs. Log[Concentration].
    
    • Expected Result: Moderate inhibition (IC

      
       in 
      
      
      
      M range) indicating scaffold activity.[1]

References

  • PubChem Compound Summary. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][4] National Center for Biotechnology Information.[1] Link[1]

  • Abdel-Wahab, B. F., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. Link

  • Chambers, H. F. (2011).[1] Beta-Lactam Antibiotics: Penicillins.[1] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1] (Contextual grounding for the 2,6-dichloro isoxazole pharmacophore).

  • Echemi Chemical Database. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE Safety Data Sheet. Link

  • ChemicalBook. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Properties and Uses. Link

Sources

Exploratory

Comprehensive Technical Guide: Biological Activity Screening of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Executive Summary & Pharmacophore Analysis The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide represents a privileged structural motif in medicinal chemistry. Historically recognized as the primary amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide represents a privileged structural motif in medicinal chemistry. Historically recognized as the primary amide analog of the Dicloxacillin side chain (derived from the corresponding acid chloride, CAS 4462-55-9), this scaffold has evolved beyond its role as a beta-lactam intermediate.

Modern structure-activity relationship (SAR) profiling identifies the 3,5-disubstituted isoxazole-4-carboxamide core as a potent bioisostere for investigating anti-inflammatory (COX-1/COX-2 inhibition) and antineoplastic pathways. The steric bulk of the 2,6-dichlorophenyl group provides orthogonal protection against metabolic hydrolysis while enhancing hydrophobic interactions within the binding pockets of cyclooxygenase enzymes and tubulin structures.

This guide details a rigorous, self-validating screening cascade designed to characterize the biological activity of this specific chemotype, moving from in silico validation to phenotypic cellular assays.

Screening Strategy: The "Triad of Validation"

To ensure scientific integrity, we do not rely on a single assay. We employ a Triad of Validation —a cascading workflow that filters false positives and establishes a definitive mechanism of action (MoA).

The Screening Cascade (DOT Visualization)

ScreeningCascade Start Compound Library (3-(2,6-Dichlorophenyl)-...) InSilico Phase 1: In Silico Docking (AutoDock Vina) Target: COX-2 / Tubulin Start->InSilico Structure Prep Biochem Phase 2: Biochemical Enzymatic Assay (Peroxidase Activity) InSilico->Biochem Binding Energy < -8.0 kcal/mol Biochem->InSilico SAR Refinement Cellular Phase 3: Cellular Phenotypic Screen (RAW 264.7 / HeLa) Biochem->Cellular Enzyme Inhibition IC50 Determination Cellular->Biochem Off-Target Check Hit Validated Hit (IC50 < 10 µM) Cellular->Hit Selectivity Index (CC50/EC50) > 10

Figure 1: The Triad of Validation workflow ensures that hits are verified across computational, enzymatic, and cellular domains before lead optimization.

Phase 1: In Silico Target Profiling

Before wet-lab expenditure, we validate the binding potential of the 2,6-dichlorophenyl moiety. The high lipophilicity of this group suggests strong affinity for the hydrophobic channel of Cyclooxygenase-2 (COX-2) .

Protocol: Molecular Docking Setup
  • Ligand Preparation:

    • Generate 3D conformers of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide.

    • Minimize energy using the MMFF94 force field to account for the steric clash of the ortho-chlorines.

  • Target Acquisition:

    • Retrieve COX-2 Crystal Structure (PDB ID: 5KIR or similar) and Tubulin (PDB ID: 1SA0 ).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Celecoxib site for COX-2).

    • Critical Step: Ensure the grid box encompasses the "side pocket" Val523 residue, which confers COX-2 selectivity.

  • Scoring Criteria:

    • Pass: Binding Affinity

      
       kcal/mol.
      
    • Fail:

      
       kcal/mol (indicates weak hydrophobic collapse rather than specific binding).
      

Phase 2: Biochemical Assay (Enzymatic Inhibition)

The gold standard for isoxazole screening is the COX Fluorescent Inhibitor Screening Assay . This measures the peroxidase activity of the heme-COX complex.

Rationale

The isoxazole ring mimics the cyclic structure of prostaglandins or the tricyclic core of coxibs, while the carboxamide acts as a hydrogen bond donor/acceptor network anchor.

Detailed Protocol: COX-1/COX-2 Inhibition

Reagents: Arachidonic Acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine), Hematin.

  • Preparation:

    • Dissolve test compound in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (80 mM Tris-HCl, pH 8.0).

  • Enzyme Activation:

    • Incubate Recombinant Human COX-2 (1 unit/well) with Hematin for 15 minutes at 25°C.

  • Reaction Initiation:

    • Add 10 µL of test compound dilution to the enzyme mixture.

    • Add 10 µL of ADHP (fluorogenic probe).

    • Initiate reaction with 10 µL Arachidonic Acid (final conc. 100 µM).

  • Readout:

    • Measure fluorescence (Ex 530 nm / Em 585 nm) kinetically for 5 minutes.

    • Resorufin generation is directly proportional to COX activity.

Data Analysis Table (Template)
Compound IDConc.[1][2][3][4][5][6] (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio (COX-1/COX-2)
Test Cmpd 1015%85% > 5.6 (Selective)
Indomethacin1095%90%1.0 (Non-selective)
Celecoxib105%98%> 19 (Highly Selective)

Phase 3: Cellular Phenotypic Screening

Enzymatic potency must translate to cellular efficacy. We utilize RAW 264.7 Macrophages (LPS-induced inflammation model) and HeLa/HepG2 (Anticancer model).

Mechanism of Action: The Inflammatory Pathway

The isoxazole-carboxamide is hypothesized to block the conversion of Arachidonic Acid to PGG2, thereby reducing downstream Prostaglandin E2 (PGE2) synthesis.

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenase Activity Inhibitor 3-(2,6-Dichlorophenyl)-... (Inhibitor) Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerases

Figure 2: Mechanism of Action. The compound competitively inhibits COX-2, preventing the cascade of pro-inflammatory mediators.

Protocol: Nitric Oxide (NO) & PGE2 Quantification
  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction: Pre-treat with test compound (1h) followed by LPS (1 µg/mL) stimulation for 24h.

  • Supernatant Analysis:

    • NO: Mix 50 µL supernatant with 50 µL Griess Reagent. Measure Absorbance at 540 nm.

    • PGE2: Use a competitive ELISA kit on the remaining supernatant.

  • Cytotoxicity Control (Critical):

    • Perform an MTT or CCK-8 assay on the cell monolayer to ensure reduced NO/PGE2 is due to pathway inhibition, not cell death.

Interpretation & Troubleshooting

Interpreting the Data[2][4][5][7][8][9]
  • Potency: An

    
     in the enzymatic assay is considered a "Hit."
    
  • Permeability: If Enzymatic

    
     is low (e.g., 50 nM) but Cellular 
    
    
    
    is high (>50 µM), the carboxamide group may be limiting membrane permeability. Consider prodrug strategies (e.g., esterification).
  • Structure-Activity Relationship (SAR):

    • The 2,6-dichloro pattern is vital for locking the phenyl ring orthogonal to the isoxazole, fitting the COX active site.

    • Replacing the 4-carboxamide with a nitrile or ester often alters selectivity between COX-1 and COX-2.

Safety & Handling
  • Hazard: The compound is an irritant (Skin/Eye).[4][7] The precursor acid chloride is corrosive.[4]

  • Solubility: Highly lipophilic. Dissolve in 100% DMSO; precipitation may occur in aqueous buffers >50 µM.

References

  • PubChem . (2025).[4][7] Compound Summary: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Analogous Scaffold).[4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • MDPI . (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Biological Evaluation. Retrieved January 29, 2026, from [Link]

  • An-Najah National University . (2021).[8] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Synonyms for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Executive Summary This technical guide provides a comprehensive analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 23858-59-5).[1][2] While often overshadowed by its precursors—the acid chloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 23858-59-5).[1][2] While often overshadowed by its precursors—the acid chloride (CAS 4462-55-9) and the carboxylic acid (CAS 13412-64-1)—this primary amide represents a critical scaffold in the design of penicillinase-resistant antibiotics and serves as a vital reference standard for impurity profiling in the manufacturing of Dicloxacillin .[1]

This document details the nomenclature, physicochemical properties, synthetic pathways, and experimental protocols required for the precise identification and utilization of this compound in high-throughput screening (HTS) and process chemistry.[1]

Part 1: Nomenclature & Synonyms

In chemical databases and regulatory filings, this compound is indexed under varying nomenclatures depending on the prioritization of the isoxazole ring versus the carboxamide functional group.

Primary Identifiers
RegistryIdentifierNotes
CAS Number 23858-59-5 Primary registry number for the amide form.[1][2]
PubChem CID 728478Useful for bioassay data retrieval.[1]
ChEMBL ID CHEMBL1520062Used in bioactive compound screening libraries.[1][2]
DSSTox ID DTXSID40352510EPA computational toxicology database.[1][2]
Molecular Formula C₁₁H₈Cl₂N₂O₂Exact Mass: 269.996 g/mol .[1]
Synonym Hierarchy

Researchers must recognize these variations to avoid purchasing the wrong derivative (e.g., the acid or chloride).[1]

1. IUPAC Systematic Names (Preferred):

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide[1][2][3]

  • 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide[1][2]

2. Structural/Inverted Names:

  • 4-Isoxazolecarboxamide, 3-(2,6-dichlorophenyl)-5-methyl-[1][2][3][4][5][6][7][8]

  • 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarboxamide[1][2][3]

3. Research Code & Library Identifiers:

  • MFCD00052211 (MDL Number)[1][2]

  • SCHEMBL10333068

  • AKOS000675505[1][2]

Part 2: Structural Logic & Chemical Properties

The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is a "privileged structure" in medicinal chemistry, primarily due to its steric bulk and electronic properties which confer resistance to beta-lactamases when incorporated into penicillin structures.[1]

Physicochemical Profile[1][2][4][5][6][7][8][9]
PropertyValueTechnical Implication
Molecular Weight 271.10 g/mol Fragment-like; ideal for lead optimization.[1]
LogP (Predicted) ~2.6Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (NH₂)Primary amide acts as a key recognition motif.[1]
H-Bond Acceptors 3 (N, O, O)Isoxazole nitrogen and carbonyl oxygen.[1]
Rotatable Bonds 1Restricted conformation due to steric clash of Cl-atoms.[1]
Topological Polar Surface Area 69.1 Ų<140 Ų threshold suggests good oral bioavailability.[1]
The "Orthogonal Shielding" Effect

The two chlorine atoms at the 2,6-positions of the phenyl ring create a "molecular shield."[1] In the context of Dicloxacillin, this steric hindrance protects the beta-lactam ring from enzymatic hydrolysis.[1] In the context of this carboxamide, it restricts rotation around the phenyl-isoxazole bond, locking the molecule into a conformation that may favor specific protein binding pockets during HTS campaigns.[1]

Part 3: Synthesis & Impurity Pathways

Understanding the origin of this molecule is essential for process chemists.[1] It is rarely the end-product; rather, it typically arises via two distinct pathways:[1]

  • Intentional Synthesis: As a scaffold for SAR studies.[1]

  • Process Impurity: During the amidation of the acid chloride if ammonia sources are present or as a degradation product.[1]

Pathway Visualization

The following diagram illustrates the relationship between the commercial starting material (Acid Chloride) and the Carboxamide, relative to the pharmaceutical API (Dicloxacillin).

G Figure 1: Synthetic divergence showing the Carboxamide as a primary derivative of the key Acid Chloride intermediate. Acid Carboxylic Acid Precursor (CAS 13412-64-1) Chloride Acid Chloride Intermediate (CAS 4462-55-9) Acid->Chloride SOCl2 (Chlorination) Amide Target: Carboxamide (CAS 23858-59-5) Chloride->Amide NH3 / NH4OH (Ammonolysis) Diclox Dicloxacillin (API) (Target Drug) Chloride->Diclox 6-APA (Acylation) Amide->Acid Hydrolysis (Metabolic/Environmental)

[1]

Part 4: Experimental Protocols

Disclaimer: These protocols are designed for qualified personnel in a controlled laboratory setting. Standard PPE (gloves, goggles, fume hood) is mandatory, particularly when handling acid chlorides.[1]

Protocol A: Selective Synthesis of the Carboxamide

Purpose: To generate high-purity reference material (CAS 23858-59-5) from the commercially available acid chloride.[1]

Reagents:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.0 eq)[1][6][8]

  • Ammonium Hydroxide (28-30% NH₃ solution) (5.0 eq)[1]

  • Tetrahydrofuran (THF) (anhydrous)[1]

  • Dichloromethane (DCM) (for extraction)[1]

Methodology:

  • Preparation: Dissolve 1.0 g of the acid chloride in 10 mL of anhydrous THF in a round-bottom flask. Cool to 0°C using an ice bath to control the exotherm.[1]

  • Ammonolysis: Add Ammonium Hydroxide (5.0 eq) dropwise over 10 minutes. The excess ammonia acts as both the nucleophile and the base to scavenge HCl.[1]

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (System: 50% Ethyl Acetate/Hexane).[1] The acid chloride spot (high Rf) should disappear, replaced by the amide spot (lower Rf due to H-bonding).[1]

  • Quench & Workup: Evaporate THF under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white crystalline needles.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for two broad singlets (NH₂) around 7.2–7.8 ppm (exchangeable with D₂O) and the methyl singlet at ~2.7 ppm.[1]

  • IR Spectrum: Distinct doublet peak around 3400–3200 cm⁻¹ (Primary Amide N-H stretch) and a strong band at ~1660 cm⁻¹ (Amide I C=O).[1]

Protocol B: Impurity Detection in Dicloxacillin Production

Purpose: To detect the carboxamide impurity in bulk drug substances using HPLC.[1]

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (isoxazole absorption) and 220 nm (amide bond).[1]

Self-Validating Logic: The carboxamide is significantly less polar than the Dicloxacillin salt but more polar than the acid chloride.[1] It will elute before the acid chloride (if any remains) but likely after the main API peak depending on pH.[1] Spiking the sample with synthesized reference material (from Protocol A) confirms retention time.[1]

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 728478: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide.[1] Retrieved from [Link][1]

  • European Bioinformatics Institute (2025). ChEMBL Report Card for CHEMBL1520062.[1][2] Retrieved from [Link][1][2]

  • Environmental Protection Agency (2025). DSSTox Substance: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide.[1][2] CompTox Chemicals Dashboard.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for isoxazole ring formation

Application Note: Advanced Protocols for Isoxazole Ring Formation Executive Summary & Strategic Importance The isoxazole ring is a cornerstone pharmacophore in modern medicinal chemistry, functioning as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Isoxazole Ring Formation

Executive Summary & Strategic Importance

The isoxazole ring is a cornerstone pharmacophore in modern medicinal chemistry, functioning as a bioisostere for carboxylic acids, esters, and amides.[1][2] Its unique electronic profile allows it to engage in


-stacking interactions while maintaining metabolic stability. Prominent therapeutic agents such as Leflunomide  (antirheumatic), Parecoxib  (COX-2 inhibitor), and various 

-lactamase inhibitors utilize this scaffold.

This guide moves beyond textbook theory to provide robust, field-proven protocols for constructing isoxazole rings. We focus on two primary methodologies: the versatile [3+2] Cycloaddition (Method A) and the regiocontrolled Condensation of 1,3-Dicarbonyls (Method B).

Strategic Decision Matrix

Before initiating synthesis, select the appropriate methodology based on your starting materials and required substitution pattern.[3]

Isoxazole_Decision_Matrix Start Target Isoxazole Structure Subst Desired Substitution Pattern? Start->Subst MethodA Method A: [3+2] Cycloaddition (Nitrile Oxide Route) Subst->MethodA 3,5-Disubstituted (from Aldehydes + Alkynes) Subst->MethodA Fully Substituted (from Internal Alkynes) MethodB Method B: Condensation (1,3-Dicarbonyl Route) Subst->MethodB 3,5- or 5,3-Disubstituted (from 1,3-Diketones) Constraint Substrate Availability MethodA->Constraint Requires Aldoxime MethodB->Constraint Requires 1,3-Diketone

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target regiochemistry and substrate availability.

Method A: [3+2] Cycloaddition of Nitrile Oxides (The "Click" Approach)

This method is preferred for its high convergence and ability to build the ring from aldehydes and alkynes. The reaction proceeds via the in situ generation of a nitrile oxide dipole, which undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile.[4]

Mechanism & Causality

The reaction is concerted but asynchronous. The key challenge is the instability of the nitrile oxide intermediate, which readily dimerizes to form furoxans.

  • Solution: We generate the nitrile oxide in situ from a hydroximoyl chloride precursor using a mild base. This ensures the concentration of the dipole remains low relative to the dipolarophile, favoring cycloaddition over dimerization.

Protocol: One-Pot Synthesis using NCS and Aldoximes

Reagents:

  • Aldehyde precursor (converted to Aldoxime)

  • N-Chlorosuccinimide (NCS)[5]

  • Terminal Alkyne[1][6][7]

  • Triethylamine (

    
    )
    
  • Solvent: DMF or

    
    [8]
    

Step-by-Step Methodology:

  • Aldoxime Preparation (Pre-step):

    • Dissolve aldehyde (1.0 equiv) in EtOH/Water (1:1). Add

      
       (1.2 equiv) and 
      
      
      
      (0.6 equiv). Stir at RT until TLC shows conversion.[8] Extract and dry.[8]
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve the aldoxime (1.0 equiv) in dry DMF (0.5 M concentration).

    • Add NCS (1.1 equiv) portion-wise at

      
      .
      
    • Critical Insight: Monitor the reaction.[8][9] The initiation is often indicated by a slight exotherm or color change. If the reaction is sluggish, add a catalytic amount of pyridine (0.1 equiv) or expose to UV light to initiate the radical chlorination mechanism.

    • Stir at RT for 1–2 hours.

  • Cycloaddition:

    • Add the terminal alkyne (1.2 equiv) to the reaction mixture.

    • Slow Addition Step: Dissolve

      
       (1.2 equiv) in DMF. Add this solution dropwise over 30–60 minutes to the reaction mixture at 
      
      
      
      .
    • Why? Slow addition of base limits the instantaneous concentration of nitrile oxide, suppressing dimerization (furoxan formation).

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[8] Wash with brine to remove DMF.

    • Purify via silica gel chromatography.

Quantitative Data: Solvent Effects on Yield

SolventDielectric ConstantYield (%)Notes
DMF 36.788% Best solubility for NCS; stabilizes transition state.
DCM 8.972%Good for non-polar substrates; slower reaction rate.
THF 7.565%Can coordinate with reagents; moderate yield.
Water/tBuOH 78/1282%"On-water" effect accelerates cycloaddition (Green Chem).

Method B: Regioselective Condensation of 1,3-Dicarbonyls

This classical method involves the reaction of a 1,3-diketone with hydroxylamine.[2] The challenge here is regioselectivity . A 1,3-diketone with different substituents (


) can yield two isomers: 3-R1-5-R2-isoxazole or 3-R2-5-R1-isoxazole.
Mechanism & Control

The reaction proceeds via an initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons.

  • Control Factor: pH.

    • Basic Conditions: Hydroxylamine exists as free base (

      
      ). It attacks the more electrophilic (harder) carbonyl.
      
    • Acidic Conditions: Hydroxylamine is protonated (

      
      ). The reaction is driven by the attack on the more enolizable carbonyl or steric control.
      
Protocol: pH-Controlled Synthesis

Reagents:

  • Unsymmetrical 1,3-diketone (e.g., Benzoylacetone)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Base (NaOH) or Acid (HCl/AcOH)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1,3-diketone (1.0 mmol) in Ethanol (5 mL).

  • Condition A (Basic - Kinetic Control):

    • Add

      
       (1.2 mmol).
      
    • Add NaOH (1.2 mmol) or

      
       to buffer to pH 8–9.
      
    • Reflux for 2–4 hours.

    • Outcome: Favors attack at the most electron-deficient carbonyl.

  • Condition B (Acidic - Thermodynamic Control):

    • Add

      
       (1.2 mmol).
      
    • Add conc. HCl (1-2 drops) or perform in Acetic Acid.

    • Reflux for 6–8 hours.

    • Outcome: Favors formation of the thermodynamically stable isomer (often sterically less crowded).

  • Self-Validation:

    • Check regiochemistry using NOESY NMR. The proton on the isoxazole ring (C4-H) will show correlation with the substituent at C5 but not C3.

Mechanistic Visualization

The following diagram illustrates the critical pathway for Method A, highlighting the divergence point where yield loss occurs (Dimerization).

Nitrile_Oxide_Pathway Aldoxime Aldoxime (R-CH=NOH) Chlorooxime Hydroximoyl Chloride (Stable Intermediate) Aldoxime->Chlorooxime + NCS NCS NCS / Chlorination NitrileOxide Nitrile Oxide Dipole (R-C≡N+-O-) Chlorooxime->NitrileOxide - HCl Base Base (Et3N) Slow Addition Isoxazole Target Isoxazole NitrileOxide->Isoxazole + Alkyne (Fast) Furoxan Furoxan Dimer (Unwanted Side Product) NitrileOxide->Furoxan Dimerization (If [Dipole] is high) Alkyne Alkyne (Dipolarophile)

Figure 2: Mechanistic pathway of Method A.[6] The red dashed line represents the primary failure mode (dimerization) which is mitigated by the slow addition of base.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Method A.

    • Diagnosis: Likely formation of furoxan dimer.

    • Fix: Increase the equivalent of alkyne (to 1.5–2.0 equiv) and decrease the addition rate of the base. Ensure the reaction temperature is not too high initially (

      
       is critical).
      
  • Issue: Incomplete Chlorination.

    • Diagnosis: Old NCS reagent.

    • Fix: Recrystallize NCS or add a radical initiator (UV light or catalytic AIBN).

  • Issue: Regioisomer Mixtures in Method B.

    • Diagnosis: Insufficient pH control.

    • Fix: Switch to Method A if strict regiocontrol is required (using a terminal alkyne yields the 3,5-isomer exclusively due to steric bulk).

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Denton, T. T., et al. (2008). "Synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed [3+2] cycloaddition." Journal of Organic Chemistry.
  • Tang, S., et al. (2009).[7] "Efficient Synthesis of Isoxazoles from α,β-Unsaturated Carbonyls." Organic Letters.

  • Navarro-Vázquez, A., et al. (2018). "Regiochemistry in the Synthesis of Isoxazoles." Journal of Organic Chemistry.

Sources

Application

Application Note: Amidation Protocols for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

Introduction & Scope This application note details the optimized reaction protocols for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 4462-55-9) with various amine nucleophiles. This reagent is the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized reaction protocols for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 4462-55-9) with various amine nucleophiles.

This reagent is the critical side-chain intermediate in the synthesis of Dicloxacillin , a penicillinase-resistant antibiotic. Beyond this industrial application, it serves as a robust scaffold in medicinal chemistry for generating libraries of isoxazole-4-carboxamides, which are explored for anti-inflammatory and antimicrobial properties.

Key Chemical Properties
PropertyData
CAS Number 4462-55-9
Molecular Weight 290.53 g/mol
Appearance White to off-white crystalline powder
Storage Inert atmosphere, Room Temperature (Moisture Sensitive)
Hazard Class Corrosive (Skin Corr.[1][2] 1B)

Mechanistic Rationale & Reaction Design[3][4]

The Electrophile

The isoxazole-4-carbonyl chloride moiety is a highly reactive electrophile. However, the 2,6-dichlorophenyl group at position 3 introduces significant steric bulk and electron-withdrawing character.

  • Steric Influence: The ortho-dichloro substitution restricts rotation of the phenyl ring relative to the isoxazole core. While this steric bulk is crucial for the biological stability of the final drug (protecting the

    
    -lactam ring from enzymatic hydrolysis), it generally does not significantly hinder the reactivity of the acyl chloride with primary amines, as the carbonyl is positioned at C4, away from the direct steric clash of the phenyl ring at C3.
    
  • Electronic Influence: The electron-poor isoxazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to rapid hydrolysis if moisture is present.

Reaction Pathways

The formation of the amide bond proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

ReactionMechanism Reagent Isoxazole Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product Isoxazole Carboxamide (Product) Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Scavenged by Base) Intermediate->Byproduct

Figure 1: General mechanism of amidation. The base serves to neutralize the HCl byproduct, driving the equilibrium forward.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (Anhydrous)

Target Audience: Medicinal Chemists / Discovery Phase Application: Reaction with lipophilic primary/secondary amines.

Reagents:

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Amine substrate (1.0 equiv)[3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the amine  (1.0 mmol, 1.0 equiv) and DIPEA  (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).
    
  • Addition: Cool the solution to

    
    . Add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride  (1.05 mmol, 1.05 equiv) portion-wise or as a solution in DCM.
    
    • Note: A slight excess of the acid chloride ensures complete consumption of the valuable amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The acid chloride reacts rapidly; prolonged stirring is rarely necessary unless the amine is sterically hindered.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Protocol B: Synthesis of Dicloxacillin (Biphasic Schotten-Baumann)

Target Audience: Process Chemists / Manufacturing Application: Reaction with water-soluble amino acids (e.g., 6-APA).

Context: 6-Aminopenicillanic acid (6-APA) is zwitterionic and insoluble in organic solvents. A biphasic system is required to solubilize the amine (in water at high pH) and the acid chloride (in organic solvent).

Reagents:

  • 6-Aminopenicillanic acid (6-APA)[4][5][6]

  • Butyl Acetate or Methyl Isobutyl Ketone (MIBK)

  • NaOH (10% aq) or

    
    
    
  • Sulfuric acid (dilute) for pH adjustment[3]

Procedure:

  • Dissolution of 6-APA: Suspend 6-APA (1.0 equiv) in water at

    
    . Slowly add 10% NaOH or 
    
    
    
    until the pH reaches 7.5–8.0 . The solution should become clear as the sodium salt forms.
  • Acylation: Dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.1 equiv) in Butyl Acetate. Add this organic solution to the aqueous 6-APA solution.

  • Reaction Control: Stir vigorously at

    
    .
    
    • Critical Step: The reaction generates HCl, dropping the pH. Continuously monitor and maintain pH at 6.5–7.5 by adding base. If pH drops below 6.0, hydrolysis of the acid chloride competes with amidation. If pH > 8.5, the

      
      -lactam ring of 6-APA may hydrolyze.
      
  • Isolation:

    • Separate phases.[2] The product (Dicloxacillin) is in the aqueous phase as a salt.

    • Wash the aqueous phase with fresh solvent to remove unreacted acid chloride.

    • Acidify the aqueous phase to pH 2.0–2.5 with dilute

      
       in the presence of fresh Butyl Acetate to extract the free acid of Dicloxacillin.
      
    • Precipitate as the Sodium Salt by adding Sodium Isooctanoate (SEH).

DicloxacillinProcess start Start: 6-APA (Solid) solubilize Solubilize in Water (Adjust pH to 7.5-8.0 with NaOH) start->solubilize reaction Biphasic Reaction (Maintain pH 6.5-7.5) solubilize->reaction organic_prep Dissolve Acid Chloride in Butyl Acetate organic_prep->reaction separation Phase Separation (Product in Aqueous Phase) reaction->separation acidification Acidify & Extract (pH 2.0, Extract into Organic) separation->acidification salt_formation Crystallization (Add Sodium Isooctanoate) acidification->salt_formation

Figure 2: Industrial workflow for Dicloxacillin synthesis emphasizing pH control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (Protocol A) or increase acid chloride equivalents (Protocol B). Check reagent quality; hydrolyzed acid appears as a higher melting point solid.
Impurity: Free Acid Moisture ingressStore acid chloride under Nitrogen. If acid is present, re-activate with

before use.
Incomplete Reaction Steric hindrance of AmineHeat to reflux (DCM:

, THF:

) or use a stronger catalyst like DMAP (4-dimethylaminopyridine).

-Lactam Degradation
pH too high (>8.5)In Protocol B, strictly control base addition. Use automated pH titration if available.

Safety & Handling

Danger: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a corrosive solid .

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Inhalation: Dust is highly irritating to the respiratory tract.

  • First Aid: In case of skin contact, wash immediately with soap and copious amounts of water. Hydrolysis produces HCl, which causes burns.

References

  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparing isoxazolyl penicillins (WO2014072843A1). Describes the in-situ preparation and reaction conditions for Dicloxacillin.

Sources

Method

Application Note: HPLC Analysis of Isoxazole Carboxamide Derivatives

Method Development, Validation, and Stability-Indicating Protocols Executive Summary & Scientific Context Isoxazole carboxamide derivatives represent a critical scaffold in modern drug discovery, exhibiting potent activi...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Stability-Indicating Protocols

Executive Summary & Scientific Context

Isoxazole carboxamide derivatives represent a critical scaffold in modern drug discovery, exhibiting potent activity as kinase inhibitors, anticancer agents (e.g., targeting Hep3B/HeLa lines), and immunomodulators (e.g., Leflunomide analogs).

The Analytical Challenge: Analyzing these compounds requires a nuanced understanding of their physicochemical behavior:

  • Ring Lability: The isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination-like mechanisms) to form nitriles.[1] High pH (>9.[1]0) mobile phases must be avoided.

  • Amide Functionality: The carboxamide group (

    
    ) acts as both a hydrogen bond donor and acceptor.[1] On standard silica columns, this leads to severe peak tailing due to interaction with residual silanols.
    
  • Solubility: These derivatives often exhibit poor aqueous solubility (LogP > 2.5), necessitating high-organic diluents which can distort early-eluting peaks if not matched to the mobile phase.[1]

This guide provides a robust, self-validating RP-HPLC protocol designed to overcome these challenges, ensuring high resolution and mass balance in stability studies.

Physicochemical Profiling & Method Strategy

Before initiating the workflow, evaluate the specific derivative against this profile to select the correct column chemistry.[1]

ParameterCharacteristicMethod Implication
pKa (Isoxazole N) ~ -2.0 to 1.0 (Very weak base)Remains neutral in standard acidic buffers.[1]
pKa (Amide NH) ~ 13-15 (Weak acid)Remains neutral; no pH buffering required for ionization control, but pH control is needed for stability.[1]
UV Absorption

typically 240–280 nm
Use PDA (Photodiode Array) to extract chromatograms at 254 nm.[1]
Hydrophobicity High (Aryl substituted)Requires gradient elution starting at >30% organic to prevent carryover.[1]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: Isoxazole Carboxamide Derivative (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additive: Formic Acid (98%, MS Grade) or Ammonium Acetate (for pH 4.5 buffering).[1]

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1] Note: Match this to the initial gradient composition to prevent "solvent shock" peak distortion.

Chromatographic Conditions (The "Universal" Method)

This gradient is optimized to separate the parent isoxazole from polar degradation products (ring-opened nitriles) and hydrophobic impurities.[1]

  • Instrument: HPLC/UHPLC System (e.g., Agilent 1290 / Waters H-Class) with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 3.0 mm, 3.5 µm) or equivalent end-capped C18.[1]

    • Why: The "Eclipse" bonding process double-endcaps silanols, drastically reducing tailing for the carboxamide moiety.[1]

  • Column Temp: 40°C (Improves mass transfer and peak shape).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV 254 nm (primary), 280 nm (secondary).[1]

Mobile Phase Configuration:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

Gradient Table:

Time (min) % Mobile Phase B Event Mechanism
0.0 30 Start Initial retention of polar impurities.
2.0 30 Isocratic Hold Baseline stabilization.
12.0 90 Linear Ramp Elution of main isoxazole peak.[1]
15.0 90 Wash Removal of dimers/oligomers.
15.1 30 Step Down Re-equilibration start.[1]

| 20.0 | 30 | End | Column ready for next injection. |

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol (sonicate for 5 mins).

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent (50:50 ACN:Water).

    • Critical Step: Do not dilute with 100% water; precipitation will occur immediately.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. (Nylon filters may adsorb the amide).[1]

Method Validation Parameters (ICH Q2 R1)

The following acceptance criteria ensure the method is reliable for regulatory submission.

ParameterExperimental ProcedureAcceptance Criteria
System Suitability 5 replicate injections of Working Standard.RSD < 2.0% for Area; Tailing Factor < 1.[1]5.
Linearity 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

.[1][2]
Accuracy (Recovery) Spike placebo at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.[1]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3); LOQ (S/N ~10).[1]
Specificity Inject forced degradation samples (Acid/Base/Oxidation).Purity Angle < Purity Threshold (PDA).[1]

Stability-Indicating Logic & Troubleshooting

Forced Degradation Pathway

Isoxazoles degrade via specific pathways.[1] Your method must resolve these specific peaks.

  • Acid Hydrolysis (0.1 N HCl, 60°C): Usually stable, but amide hydrolysis may occur (forming carboxylic acid).[1]

  • Base Hydrolysis (0.1 N NaOH, RT): Critical. The isoxazole ring opens to form a

    
    -ketonitrile.[1] This peak usually elutes earlier than the parent due to increased polarity.[1]
    
  • Oxidation (3% H2O2): N-oxide formation on the isoxazole nitrogen.[1]

Troubleshooting Guide (Decision Tree)

HPLC_Troubleshooting Start Problem Observed PeakTailing Peak Tailing (>1.5) Start->PeakTailing SplitPeak Split Peaks / Shoulder Start->SplitPeak RetShift Retention Time Shift Start->RetShift Silanol Silanol Interaction PeakTailing->Silanol SolventMismatch Solvent Strength Mismatch SplitPeak->SolventMismatch pHDrift Mobile Phase pH Drift RetShift->pHDrift FixTailing Action: Use End-capped Column OR Add 10mM Amm. Acetate Silanol->FixTailing FixSplit Action: Match Sample Diluent to Initial Mobile Phase SolventMismatch->FixSplit FixRet Action: Buffer Mobile Phase A (Do not use plain water) pHDrift->FixRet

Figure 1: Diagnostic decision tree for common HPLC anomalies encountered with carboxamide derivatives.

Advanced Application: Chiral Separation

If your isoxazole derivative contains a chiral center (e.g., at the 5-aryl attachment), standard C18 will not separate enantiomers.[1]

Protocol for Enantiomers:

  • Technique: SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.[1]

  • Column: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate).[1][3][4]

  • Mobile Phase: CO2 / Ethanol (80:[1]20) for SFC; Hexane / Ethanol (80:[1]20) for Normal Phase.[1]

  • Reference: See Lipka et al.[1] for separation of 3-carboxamido-5-aryl isoxazoles.[1][3][4]

References

  • Hassan, A. et al. (2021).[1] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.[1][5] An-Najah National University.[1]

  • Lipka, E. et al. (2016).[1] Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography. Journal of Chromatography A. [1]

  • Yaichkov, I.I. et al. (2024).[1] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS.[1] Regulatory Research and Medicine Evaluation.[1]

  • BenchChem Technical Support. (2023). Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives: Dissolution and Analysis.

  • Al-Wahaibi, L.H. et al. (2022).[1] Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma.[1] PubMed Central.[1]

Sources

Application

Using 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide in solid-phase synthesis

Application Note: Solid-Phase Synthesis and Functionalization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Scaffolds Executive Summary 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a privileged p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis and Functionalization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Scaffolds

Executive Summary

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a privileged pharmacophore derived from the side chain of the penicillinase-resistant antibiotic Dicloxacillin . Beyond its antibacterial origins, this isoxazole scaffold has emerged as a crucial moiety in oncology (Hsp90 inhibition) and immunology.

This guide details the Solid-Phase Synthesis (SPS) protocols for generating this specific carboxamide and its library derivatives. Unlike solution-phase methods that require tedious purification, SPS allows for the rapid assembly of high-purity isoxazole libraries. We focus on two core workflows:

  • De Novo Synthesis: Generating the title carboxamide on Rink Amide resin.

  • On-Resin Functionalization: utilizing the immobilized carboxamide as a substrate for dehydration to generate corresponding nitriles.

Strategic Rationale

  • Why Solid Phase? The 2,6-dichlorophenyl group introduces significant steric hindrance. Solution-phase coupling often suffers from slow kinetics and difficult removal of unreacted intermediates. SPS drives reactions to completion using excess reagents that are easily washed away.

  • Resin Selection:

    • Rink Amide MBHA Resin: The gold standard for generating primary amides (

      
      ). Cleavage with TFA yields the exact title compound.
      
    • Wang Resin: Not suitable here, as it yields carboxylic acids.

  • Building Block: The protocol utilizes 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 3919-76-2) as the input reagent to generate the target amide.

Experimental Protocols

Protocol A: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Objective: To synthesize the title compound with >95% purity without chromatographic purification.

Materials:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Reagent: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (3.0 equiv).

  • Activator: HBTU (2.9 equiv) or HATU (for faster kinetics).

  • Base: DIPEA (6.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a fritted syringe reactor.

    • Swell in DCM (2 mL) for 30 mins. Drain.

    • Wash with DMF (3 x 2 mL).

  • Fmoc Deprotection (Resin Activation):

    • Treat resin with 20% Piperidine in DMF (2 mL) for 5 mins. Drain.

    • Repeat treatment for 15 mins. Drain.

    • QC Check: Perform Chloranil test (Positive = Blue beads = Free amines available).

  • Coupling (The Isoxazole Attachment):

    • Dissolve the Isoxazole Acid and HBTU in minimal DMF.

    • Add DIPEA to the solution (activates the acid).

    • Add the activated mixture to the resin immediately.

    • Shake at Room Temperature (RT) for 2 hours.

    • Note: The steric bulk of the 2,6-dichlorophenyl group may require double coupling. Repeat this step if the Kaiser test remains positive.

  • Cleavage & Isolation:

    • Wash resin with DMF (5x), DCM (5x), and MeOH (2x). Dry under vacuum.

    • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Shake for 2 hours. Collect the filtrate.

    • Precipitate in cold diethyl ether, centrifuge, and dry.

Yield: Expect 85–95% crude purity. Analysis: LC-MS should show [M+H]+ peak at ~271.1 Da (Calculated MW: 271.10).

Protocol B: On-Resin Dehydration to Nitriles

Objective: Use the immobilized carboxamide (from Protocol A, before cleavage) to synthesize 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile .

Mechanism: Dehydration of primary amides using Trifluoroacetic Anhydride (TFAA).

  • Starting Material: Resin-bound isoxazole-4-carboxamide (from Protocol A, Step 3).

  • Reagents: TFAA (5.0 equiv), Pyridine (10.0 equiv) in DCM.

  • Reaction:

    • Wash resin with DCM (3x) to remove DMF traces.

    • Add Pyridine/DCM mixture to the resin.

    • Add TFAA dropwise (Exothermic!).

    • Shake for 4 hours at RT.

  • Cleavage: Follow Protocol A, Step 4.

  • Result: The cleavage releases the Nitrile derivative instead of the amide.

Data Summary & Troubleshooting

ParameterStandard ProtocolOptimization for Steric Bulk
Coupling Time 60 mins120–240 mins (Required for 2,6-Cl hindrance)
Activator HBTUHATU or PyBOP (prevents racemization, though not an issue here)
Solvent DMFNMP (Better swelling for high-loading synthesis)
Monitoring Kaiser TestChloranil Test (More sensitive for aromatic amines, if applicable)

Pathway Visualization

The following diagram illustrates the logic flow from the commercial acid scaffold to the final Amide or Nitrile product using Solid-Phase Synthesis.

SPS_Workflow cluster_legend Key Start Commercial Reagent: Isoxazole-4-carboxylic Acid Coupling Coupling Reaction (HBTU/DIPEA) Start->Coupling Input Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activation Deprotect->Coupling Free Amine Intermediate Resin-Bound Isoxazole Carboxamide Coupling->Intermediate Amide Bond Formation Cleavage Acid Cleavage (95% TFA) Intermediate->Cleavage Path A: Standard Dehydration Dehydration (TFAA/Pyridine) Intermediate->Dehydration Path B: Functionalization Target1 Target 1: Isoxazole-4-Carboxamide Cleavage->Target1 Release Target2 Target 2: Isoxazole-4-Carbonitrile Cleavage->Target2 Dehydration->Cleavage Release Blue = Input/Target Blue = Input/Target Green = Intermediate Green = Intermediate

Figure 1: Branching workflow for the synthesis of Isoxazole-4-Carboxamide and Carbonitrile derivatives via Rink Amide Resin.

References

  • Chem-Impex International. "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride." Product Catalog. Accessed October 2023. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78212: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride." PubChem. Accessed October 2023. Link

  • Hamad, A. et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International, vol. 2021, Article ID 6653136. Link

  • Al-Wahaibi, L.H. et al. "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma." Journal of King Saud University - Science, vol. 34, no. 6, 2022.[1][2] Link

  • Biosynth. "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Product Page." Biosynth Catalog. Link[3][4][5]

Sources

Method

Computational docking of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Application Note: High-Fidelity Docking of Sterically Hindered Isoxazole-4-Carboxamides Abstract This application note details the computational protocol for docking 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Docking of Sterically Hindered Isoxazole-4-Carboxamides

Abstract

This application note details the computational protocol for docking 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide , a sterically demanding scaffold often utilized in the synthesis of penicillin-binding protein inhibitors (e.g., Dicloxacillin) and COX-2 inhibitors.[1]

The presence of the 2,6-dichlorophenyl moiety creates a significant rotational barrier, forcing the phenyl ring out of planarity with the isoxazole core. Standard molecular mechanics force fields often underestimate this torsional strain, leading to "planarized" false-positive poses.[1] Furthermore, the chlorine atoms possess distinct


-holes capable of forming halogen bonds, a feature frequently ignored by default scoring functions. This guide provides a rigorous workflow integrating Quantum Mechanical (QM) ligand preparation with halogen-aware docking algorithms.

Molecular Mechanics & Challenges

The target molecule presents two specific challenges that must be addressed prior to docking:

FeatureComputational ChallengeConsequence of Failure
2,6-Dichloro Substitution Steric Clash: The Cl atoms clash with the isoxazole oxygen/nitrogen if planar.[1]False Positives: Force fields may allow planar conformations, fitting the ligand into narrow clefts where it physically cannot exist.
Isoxazole Core Electronic Polarization: The heteroaromatic ring has specific electrostatic potentials.Poor Scoring: Miscalculation of H-bond strength at the carboxamide donor/acceptor sites.[1]
Chlorine Atoms Halogen Bonding: Anisotropic charge distribution (

-hole).[1]
Missed Binding: Failure to capture specific Cl...O=C or Cl...

interactions crucial for affinity.[1]

Phase I: Ligand Preparation (QM-Driven)

To ensure the starting conformation respects the rotational barrier, we utilize a Density Functional Theory (DFT) optimization rather than a standard force-field minimization.

Protocol:

  • Initial Generation: Generate the 3D structure from SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N.

  • Conformational Scan: Perform a torsional scan of the bond connecting the phenyl and isoxazole rings.

  • Geometry Optimization:

    • Theory Level: B3LYP/6-31G* (or M06-2X for better dispersion correction).

    • Software: Gaussian, Jaguar, or ORCA.

    • Objective: Identify the global minimum dihedral angle (typically

      
       50-70° twist).
      
  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges to capture the electron-deficient region on the Chlorine atoms (the

    
    -hole).
    

Critical Check: Ensure the optimized ligand is not planar. If the dihedral angle between the rings is < 30°, the optimization parameters are incorrect.

Phase II: Target Selection & Preparation

For this case study, we utilize Human Serum Albumin (HSA) , specifically Drug Site I (Sudlow Site I) , as this scaffold is a classic hydrophobic binder often transported by HSA.

  • Target: Human Serum Albumin (PDB: 1HSA or 2BXD ).

  • Binding Pocket: Warfarin Binding Pocket (Subdomain IIA).

Preparation Steps:

  • Structure Cleaning: Remove crystallographic water molecules unless they bridge at least 3 residues.[1]

  • Protonation: Assign protonation states at pH 7.4 (PropKa). Ensure Histidine tautomers are optimized for H-bonding.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand (e.g., Warfarin in 2BXD).

    • Box Size:

      
       Å (sufficient to accommodate the bulky dichlorophenyl group).
      

Phase III: Docking Protocol

This protocol is software-agnostic but highlights specific flags for AutoDock Vina (Open Source) and Schrödinger Glide (Commercial).[1]

Option A: AutoDock Vina (with Vina-XB extensions)

Standard Vina scoring does not explicitly account for the directionality of halogen bonds. Use the Vina-XB scoring function if available.[1]

  • Exhaustiveness: Set to 32 (High). The steric bulk requires more sampling to find the entry path.

  • Num Modes: 20.

  • Energy Range: 4 kcal/mol.[1]

Option B: Schrödinger Glide (XP - Extra Precision)

Glide XP is recommended due to its specific terms for hydrophobic enclosure and halogen bonding.[1]

  • Precision: XP (Extra Precision).

  • Ligand Sampling: "Expanded Sampling" (to handle the rigid torsion).

  • Constraints: If a specific halogen bond is hypothesized (e.g., to a backbone carbonyl), set a "Halogen Bond Constraint."

  • Post-Docking Minimization: Enable to allow slight relaxation of the protein side chains (induced fit).

Workflow Visualization

The following diagram illustrates the decision logic for handling the sterically hindered biaryl axis.

DockingWorkflow Start Input: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide QM_Check Is the Biaryl Torsion Parametrized? Start->QM_Check DFT_Opt Perform DFT Optimization (B3LYP/6-31G*) QM_Check->DFT_Opt No (Recommended) FF_Prep Standard Force Field (OPLS4/GAFF) QM_Check->FF_Prep Yes (Fast) Torsion_Analysis Analyze Torsion Angle (Must be > 45°) DFT_Opt->Torsion_Analysis FF_Prep->Torsion_Analysis Torsion_Analysis->DFT_Opt Fail (Planar) Grid_Gen Grid Generation (HSA Site I - Hydrophobic Pocket) Torsion_Analysis->Grid_Gen Pass Docking Docking Execution (Enable Halogen Bonding Terms) Grid_Gen->Docking Scoring Scoring & Filtering (Prioritize Cl...O interactions) Docking->Scoring

Figure 1: Decision tree for the docking of sterically hindered isoxazole scaffolds, emphasizing the critical QM-based torsion check.

Data Analysis & Interpretation

When analyzing the docking results, filter poses based on the following criteria. The "Score" is insufficient; geometric validity is paramount.

Interaction TypeGeometric CriteriaSignificance
Halogen Bond

High.[1] Indicates

-hole engagement.[1]
Amide H-Bond

Å (Donor/Acceptor)
Medium.[1] The carboxamide is the primary polar anchor.
Torsion Angle Phenyl/Isoxazole twist

Critical. Poses

are likely artifacts and should be discarded.[1]

Troubleshooting:

  • Issue: Ligand does not fit in the pocket.

  • Solution: The 2,6-dichloro group creates a wide "width" profile.[1] Check if the receptor grid box is clipping the edges of the pocket. You may need to use "Soft Docking" (scaling vdW radii by 0.[1]8) to simulate minor induced fit effects.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link[1]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link[1]

  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation. Link[1]

  • Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. Link

Sources

Application

Application Note: High-Throughput COX-1/COX-2 Inhibition Screening for Isoxazole Derivatives

Abstract & Introduction Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib, Parecoxib). The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib, Parecoxib). The unique geometry of the isoxazole ring allows for specific pi-stacking and hydrogen bonding interactions within the hydrophobic side pocket of COX-2, a structural feature absent in the COX-1 isoform due to the Isoleucine-to-Valine substitution at position 523.[1]

This application note details a robust Colorimetric Inhibitor Screening Protocol tailored for isoxazole derivatives. Unlike radioimmunoassays, this protocol utilizes the peroxidase activity of the COX enzyme to oxidize the colorimetric substrate


-tetramethyl-p-phenylenediamine (TMPD).[1] This method provides a rapid, high-throughput "self-validating" system for determining IC

values and Selectivity Indices (SI).[1]
Mechanistic Basis

The COX enzyme possesses two distinct active sites:

  • Cyclooxygenase Active Site: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[1][2][3][4]

  • Peroxidase Active Site: Reduces PGG2 to Prostaglandin H2 (PGH2).[1][4]

Crucial Insight: The assay measures the peroxidase activity.[4][5] During the reduction of PGG2 to PGH2, the reducing agent TMPD is oxidized, resulting in a color change (590 nm).[4] Inhibition of the COX active site (by the isoxazole) prevents the formation of PGG2, thereby halting the downstream peroxidase reaction.

COX_Mechanism AA Arachidonic Acid COX_Enzyme COX-1 / COX-2 (Heme-Dependent) AA->COX_Enzyme Substrate Binding PGG2 PGG2 (Hydroperoxide) COX_Enzyme->PGG2 Cyclooxygenase Activity PGH2 PGH2 (Alcohol) PGG2->PGH2 Peroxidase Activity Isoxazole Isoxazole Inhibitor (Blocks COX Site) Isoxazole->COX_Enzyme Competitive/Allosteric Inhibition TMPD_Red TMPD (Reduced/Colorless) TMPD_Ox TMPD (Oxidized/Blue 590nm) TMPD_Red->TMPD_Ox Co-oxidation during PGG2 reduction

Figure 1: Biochemical cascade of the COX colorimetric assay.[4] The isoxazole inhibitor blocks the initial oxygenation, preventing the downstream oxidation of TMPD.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentSpecificationPurpose
COX-1 Enzyme Ovine, purified (approx. 10-20 units/µL)Constitutive isoform baseline.[1]
COX-2 Enzyme Human recombinant (approx. 10-20 units/µL)Inducible isoform target.[1]
Heme (Cofactor) Hemin in DMSO (diluted in buffer)Required for enzyme activation.[1]
Substrate Arachidonic Acid (AA), >98% purityInitiates the reaction. Keep on ice.
Chromogen TMPD (in Ethanol or DMSO)Signal generator (Absorbance @ 590 nm).[1]
Assay Buffer 100 mM Tris-HCl, pH 8.0Maintains physiological pH.[1]
Solvent DMSO (Dimethyl sulfoxide)Dissolving hydrophobic isoxazoles.[1]
Plate 96-well clear flat-bottomStandard spectrophotometric read.[1]

Experimental Protocol

Phase A: Reagent Preparation[1][6]
  • Heme Preparation: COX enzymes are heme-dependent.[1] Prepare a Hemin solution and dilute in Assay Buffer.[1][6]

    • Note: Heme degrades in light.[1] Keep the tube wrapped in foil.

  • Enzyme Preparation:

    • Dilute COX-1 and COX-2 enzymes in Assay Buffer immediately before use.[1][6]

    • Ratio: Typically 1:10 to 1:50 dilution depending on batch activity (target ~0.7 - 1.0 AU max absorbance).[1]

    • Storage: Keep diluted enzymes on ice. Do not refreeze.

  • Isoxazole Inhibitor Preparation:

    • Dissolve isoxazole derivatives in 100% DMSO to create a 100x stock solution (e.g., 10 mM).

    • Prepare serial dilutions (log-scale) in DMSO.

    • Solubility Check: Ensure no precipitation occurs upon dilution into the aqueous buffer.[1] Final DMSO concentration in the well must be

      
       (ideally 
      
      
      
      ) to avoid enzyme denaturation.
Phase B: Assay Workflow (96-Well Plate)

Crucial Step - Pre-incubation: Isoxazole derivatives often exhibit time-dependent inhibition kinetics due to slow conformational changes in the COX-2 side pocket.[1] A 10-minute pre-incubation is mandatory.[1]

Plate Layout:

  • Background Wells (BG): Buffer + Heme + Solvent (No Enzyme).[1]

  • 100% Initial Activity (IA): Buffer + Heme + Enzyme + Solvent (No Inhibitor).[1]

  • Inhibitor Wells: Buffer + Heme + Enzyme + Isoxazole.[1]

Step-by-Step Procedure:

  • Add Buffer & Heme: Add 150 µL of Assay Buffer and 10 µL of Heme to all wells.

  • Add Enzyme: Add 10 µL of COX-1 or COX-2 to the IA and Inhibitor wells.

  • Add Inhibitor: Add 10 µL of the Isoxazole derivative (at various concentrations) to the Inhibitor wells. Add 10 µL of DMSO to BG and IA wells.

  • Pre-Incubation: Shake plate for 10 seconds. Incubate at 25°C for 10 minutes .

  • Add Colorimetric Substrate: Add 20 µL of TMPD solution to all wells.

  • Initiate Reaction: Quickly add 20 µL of Arachidonic Acid to all wells.

  • Incubation & Read:

    • Shake plate for a few seconds.

    • Incubate for exactly 2 minutes at 25°C.

    • Measure Absorbance at 590 nm .

Assay_Workflow Step1 PREP: Add Buffer (150µL) + Heme (10µL) Step2 ENZYME: Add COX-1 or COX-2 (10µL) (Skip for Background Wells) Step1->Step2 Step3 INHIBITOR: Add Isoxazole (10µL) (Add DMSO only for Controls) Step2->Step3 Incubate CRITICAL: Pre-Incubate 10 Minutes @ 25°C Step3->Incubate Step4 SUBSTRATE: Add TMPD (20µL) Incubate->Step4 Step5 START: Add Arachidonic Acid (20µL) Step4->Step5 Step6 READ: Absorbance @ 590nm (After 2 mins) Step5->Step6

Figure 2: Step-by-step pipetting and incubation workflow for the colorimetric COX assay.

Data Analysis & Selectivity Calculation

To validate the efficacy of the isoxazole derivative, you must calculate the percent inhibition and the Selectivity Index (SI).

Calculate Percent Inhibition

For each inhibitor concentration:



Note: Subtract the average Background (BG) absorbance from all values before calculation.[1]
Determine IC50

Plot % Inhibition (y-axis) vs. Log[Inhibitor Concentration] (x-axis).[1] Fit the data using a non-linear regression (Sigmoidal Dose-Response / Hill Equation) to determine the IC


 (concentration inhibiting 50% of activity).
Calculate Selectivity Index (SI)

The SI quantifies the preference of the isoxazole for COX-2 over COX-1.


[1][7]
SI ValueInterpretation
SI > 10 Moderate COX-2 Selectivity
SI > 50 High COX-2 Selectivity (Target for Isoxazoles)
SI < 1 COX-1 Selective

Troubleshooting & Optimization (Self-Validating Systems)

A robust assay must have internal checks.[1] Use this table to diagnose failures.

IssueProbable CauseCorrective Action
High Background (Blue BG wells) TMPD oxidation or Heme degradation.[1]Prepare TMPD fresh. Store Heme in dark. Ensure no enzyme contamination in BG wells.
Low Total Activity (Low IA) Inactive Enzyme or degraded AA.[1]Arachidonic Acid oxidizes rapidly; use a fresh vial.[1] Keep enzymes on ice until the last second.
Inconsistent IC50s Solubility or Pipetting error.Isoxazoles are hydrophobic. Check for precipitate in the well.[1] Increase DMSO slightly (max 5%) or use a co-solvent.[1]
No Inhibition observed Insufficient Pre-incubation.[1]Isoxazoles bind slowly to the COX-2 side pocket.[1] Increase pre-incubation from 10 to 20 mins.

References

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.Link

  • Zarghi, A., & Arfaei, S. (2011).[1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.[1] Link

  • Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition.[1][8] Journal of Medicinal Chemistry.[1] Link[1]

  • BPS Bioscience. COX-2 Inhibitor Screening Assay Kit.Link[1]

  • Chierico, A., et al. (2023).[1] Isoxazole Derivatives as Potent COX-2 Inhibitors.[1][3][8][9] (General context on scaffold utility). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Case ID: ISOX-26DC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Dicloxacillin Side-Chain Synthesis Executive Summary This technical guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-26DC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Dicloxacillin Side-Chain Synthesis

Executive Summary

This technical guide addresses the synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide , a critical intermediate in the production of penicillinase-resistant antibiotics like Dicloxacillin.

Low yields in this synthesis are typically caused by two primary bottlenecks:

  • The "Dimerization Trap" during Cycloaddition: The steric bulk of the 2,6-dichlorophenyl group destabilizes the nitrile oxide intermediate, leading to furoxan dimer formation rather than the desired isoxazole ring.

  • Steric Hindrance during Amidation: The ortho-disubstitution creates a "shield" around the C-4 carbonyl, making direct amidation of the ester kinetically unfavorable.

This guide provides a high-yield protocol that circumvents these issues using in-situ nitrile oxide generation and acid chloride activation .

Module 1: The Core Synthesis (Isoxazole Ring Construction)

The Challenge: Nitrile Oxide Instability

The formation of the isoxazole ring via [3+2] cycloaddition is the yield-determining step. If the concentration of the nitrile oxide intermediate is too high, it will dimerize into a furoxan byproduct (irreversible yield loss).

Optimized Protocol: In-Situ Generation

Do not isolate the nitrile oxide. Generate it in situ in the presence of the dipolarophile (methyl acetoacetate).

Reagents:

  • Precursor: 2,6-Dichlorobenzaldoxime

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)

  • Dipolarophile: Methyl acetoacetate

  • Base: Triethylamine (Et3N)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Chlorination: Dissolve 2,6-dichlorobenzaldoxime (1.0 eq) in DMF at 0°C. Add NCS (1.1 eq) portion-wise. Stir at 25°C for 3 hours to form the hydroximoyl chloride .

    • Checkpoint: Monitor via TLC. Disappearance of oxime indicates conversion.

  • Cycloaddition Setup: Cool the hydroximoyl chloride solution to 0–5°C. Add methyl acetoacetate (1.2 eq).

  • Controlled Addition (CRITICAL): Dissolve Triethylamine (1.2 eq) in DMF. Add this solution dropwise over 2–3 hours.

    • Why? Slow addition keeps the concentration of the generated nitrile oxide low, favoring reaction with the excess methyl acetoacetate over self-dimerization.

  • Workup: Pour into ice water. The isoxazole ester will precipitate. Filter and wash with cold water.[1]

Mechanism & Pathway Visualization

ReactionPathway Aldehyde 2,6-Dichlorobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl H_Chloride Hydroximoyl Chloride Oxime->H_Chloride NCS / DMF Nit_Oxide Nitrile Oxide (Transient) H_Chloride->Nit_Oxide Et3N (Slow Addition) Dimer Furoxan Dimer (Impurity) Nit_Oxide->Dimer High Conc. (Side Reaction) Isoxazole Isoxazole Ester (Target) Nit_Oxide->Isoxazole + Methyl Acetoacetate [3+2] Cycloaddition

Figure 1: The reaction pathway highlights the critical branch point. Slow base addition forces the path toward the Isoxazole (Green) and suppresses the Dimer (Red).

Module 2: The Amidation Sequence (Overcoming Sterics)

The Challenge: Ester Hydrolysis vs. Aminolysis

Direct reaction of the isoxazole ester with ammonia often fails or requires harsh conditions (high pressure/temp) due to the steric hindrance of the 2,6-dichlorophenyl group.

Optimized Protocol: The Acid Chloride Route

To guarantee high yield, we must activate the carbonyl group.

Step 1: Hydrolysis

  • Suspend the Isoxazole Ester in Ethanol/Water (1:1).

  • Add NaOH (2.0 eq) and reflux for 2 hours.

  • Acidify with HCl to pH 2. The Isoxazole Acid precipitates. Filter and dry.[2]

Step 2: Activation (Acid Chloride)

  • Suspend the dry Acid in Toluene.

  • Add Thionyl Chloride (SOCl2, 1.5 eq) and a catalytic drop of DMF.

  • Reflux for 3 hours until gas evolution ceases.

  • Distill off excess SOCl2 and Toluene to obtain the Acid Chloride (Solid/Oil).

Step 3: Amidation

  • Dissolve the crude Acid Chloride in dry Dichloromethane (DCM) or THF.

  • Cool to 0°C.

  • Purge with Ammonia gas (NH3) OR add aqueous Ammonium Hydroxide (28%) dropwise while maintaining 0–5°C.

  • Stir for 1 hour. The Carboxamide precipitates or remains in the organic layer (depending on solvent).

  • Yield Expectation: >90% for this step.[1][2][3]

Module 3: Troubleshooting Guide (FAQ)

Visual Troubleshooting Matrix

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Impurity High Impurity Profile Problem->Impurity Color Product is Yellow/Orange Problem->Color CheckBase Was Et3N added too fast? LowYield->CheckBase Cycloaddition Step CheckActivation Did Acid Chloride form? LowYield->CheckActivation Amidation Step Furoxan Check Melting Point Color->Furoxan Likely Furoxan Dimer Sol1 Action: Use syringe pump for 3hr addition CheckBase->Sol1 Yes Sol2 Action: Check SOCl2 quality Add DMF catalyst CheckActivation->Sol2 No Sol3 Action: Recrystallize from Ethanol/Water Furoxan->Sol3 Confirmed

Figure 2: Decision tree for diagnosing common synthetic failures.

Frequently Asked Questions

Q1: My final product has a persistent yellow color. What is it?

  • Diagnosis: This is likely the furoxan dimer (3,4-bis(2,6-dichlorophenyl)furoxan). It forms when the nitrile oxide dimerizes.

  • Fix: This impurity is difficult to remove. Prevention is key (slower base addition). For remediation, recrystallize using Ethanol/Water (80:20). The dimer is less soluble and may need hot filtration.

Q2: Can I use aqueous ammonia directly on the ester?

  • Answer: No. Due to the "ortho effect" of the chlorines, the ester is shielded. Aqueous ammonia will likely result in partial hydrolysis to the acid (an anionic species that resists nucleophilic attack) rather than the amide. You must go through the Acid Chloride intermediate.

Q3: Why use NCS instead of Chlorine gas?

  • Answer: While Chlorine gas (Cl2) is used industrially, NCS is superior for lab/pilot scale because it allows precise stoichiometry (1.05 eq). Excess Cl2 can lead to over-chlorination of the aromatic ring or the isoxazole methyl group.

Module 4: Data & Specifications

Process Parameters & Limits
ParameterRecommended RangeImpact of Deviation
Cycloaddition Temp 0°C – 25°C>30°C increases dimerization; <0°C slows reaction.
Et3N Addition Rate 0.5 eq / hourFaster addition spikes Nitrile Oxide conc. (Low Yield).
SOCl2 Equivalents 1.2 – 1.5 eq<1.2 eq leads to incomplete activation; >2.0 eq requires difficult removal.
Amidation pH >9 (Basic)Acidic pH protonates ammonia, stopping the reaction.
Physical Properties (Reference)
  • Target: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide[4]

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 220–222°C (Amide) / 93–97°C (Acid Chloride precursor).

  • Solubility: Insoluble in water; Soluble in DMF, DMSO, warm Ethanol.

References

  • Chen, Z., Yan, W., & Su, W. (2008).[5] Synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. 5

  • McMurry, J. E., et al. (1980). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.636. (Provides the foundational mechanism for isoxazole synthesis via enamines/nitrile oxides). 1[5][6][7][8]

  • Google Patents. (2014). Process for preparing isoxazolyl penicillins (WO2014072843A1). (Details the industrial in-situ acid chloride generation for Dicloxacillin). 9

  • PubChem. (n.d.). Dicloxacillin (Compound Summary). National Library of Medicine. 7[5][6][7][8][10]

  • TCI Chemicals. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Product Specification.

Sources

Optimization

Purification challenges of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Part 1: Executive Technical Overview Molecule Profile: Name: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide[1][2] CAS: 23858-59-5[2] Core Structure: 1,2-Oxazole ring with a lipophilic 2,6-dichlorophenyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Molecule Profile:

  • Name: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide[1][2]

  • CAS: 23858-59-5[2]

  • Core Structure: 1,2-Oxazole ring with a lipophilic 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a primary amide at position 4.[2]

  • Key Application: Structural analog/intermediate for isoxazolyl penicillins (e.g., Dicloxacillin) and immunomodulators (e.g., Leflunomide derivatives).[2]

The Challenge: The purification of this carboxamide is governed by three competing physicochemical factors:

  • Regioisomerism: The cyclization reaction often produces the unwanted 5-(2,6-dichlorophenyl)-3-methyl isomer, which co-crystallizes with the target.[2]

  • Hydrolytic Instability: The C4-amide bond is susceptible to hydrolysis under basic conditions, reverting to the carboxylic acid (CAS 3919-76-4).[2]

  • Lipophilicity: The dichlorophenyl moiety drastically reduces solubility in polar protic solvents, complicating standard reverse-phase purification.[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am detecting a persistent impurity (~5-10%) that co-elutes with my product by HPLC and has the same mass."

Diagnosis: This is almost certainly the Regioisomer (Constitutional Isomer) .[2] During the synthesis (typically cyclization of an acetoacetamide derivative with a hydroxylamine precursor), the ring closure can occur in two orientations.[2] The target is the 3-aryl-5-methyl isomer, but the 5-aryl-3-methyl isomer forms as a byproduct.

Solution:

  • Do NOT rely on Flash Chromatography: These isomers have nearly identical

    
     values on silica due to similar dipole moments.[2]
    
  • Corrective Action (Recrystallization): Switch to a non-polar/polar solvent gradient. The target 3-aryl isomer is generally less soluble in lower alcohols than the 5-aryl isomer due to packing efficiency of the dichlorophenyl group.[2]

    • Solvent System:Ethanol/Water (4:1) or Toluene/Heptane .[2]

    • Protocol: Dissolve crude solid in refluxing Ethanol.[2] Add hot water until turbidity just persists.[2] Cool slowly to 4°C. The 3-aryl target crystallizes first; the 5-aryl isomer remains in the mother liquor.[2]

Issue 2: "My product yield is low, and I see a new peak at RRT 0.8 that shifts in acidic mobile phase."

Diagnosis: You are experiencing Amide Hydrolysis .[2][3] The C4-carboxamide is electronically coupled to the isoxazole ring.[2] If you used strong base (NaOH/KOH) during the workup or subjected the material to prolonged heating in aqueous media, the amide hydrolyzed to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4).

Solution:

  • Immediate Fix: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .[2] The carboxylic acid impurity will deprotonate and partition into the aqueous phase, while the neutral carboxamide remains in the organic phase.[2]

  • Process Adjustment: Avoid pH > 10. If generating the amide from the acid chloride, use a mild base scavenger like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in dry DCM or THF, rather than Schotten-Baumann conditions (aqueous NaOH).

Issue 3: "The solid is off-white/yellow even after recrystallization."[2]

Diagnosis: Presence of Ring-Opened Nitrile Byproducts .[2] Isoxazoles can undergo ring opening under basic conditions to form


-cyano-carbonyl derivatives (e.g., 2-cyano-3-hydroxybut-2-enamide species).[2] These are often highly colored (yellow/orange).[2]

Solution:

  • Activated Carbon Treatment: These impurities are planar and bind well to carbon.[2]

    • Dissolve crude in hot Methanol or Ethyl Acetate.[2]

    • Add Activated Carbon (10% w/w) .

    • Stir at reflux for 30 mins.

    • Filter hot through a Celite pad.[2]

    • Recrystallize the filtrate.[2]

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization (Recommended)

Best for removing regioisomers and trace starting materials.

StepActionCritical Parameter
1 Dissolution Dissolve 10g crude in 80 mL Toluene at 85°C. Ensure complete dissolution.
2 Acid Wash Optional: If hydrolysis is suspected, wash hot organic solution with 20 mL 5% NaHCO₃.
3 Co-Solvent Slowly add 20 mL n-Heptane (anti-solvent) while maintaining temperature >80°C.
4 Nucleation Cool gradually to 25°C over 2 hours.[2] Stir at 25°C for 1 hour.
5 Isolation Filter the white crystalline solid. Wash with 1:1 Toluene/Heptane.
6 Drying Dry at 50°C under vacuum.[2] Target MP: 200–205°C (approx).[2]
Protocol B: Analytical Method (HPLC)

Use this to validate purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Isoxazole ring absorption).[2]

  • Retention Order: Carboxylic Acid (Early) < Carboxamide (Target) < Regioisomer (Late).[2]

Part 4: Decision Logic (Visualization)

PurificationStrategy Start Crude Reaction Mixture (Amide Formation) CheckHPLC Analyze Purity (HPLC) Start->CheckHPLC Decision1 Impurity: Acid (>5%) (RRT < 1.0) CheckHPLC->Decision1 ActionBaseWash Wash Organic Layer with sat. NaHCO3 Decision1->ActionBaseWash Yes Decision2 Impurity: Isomer (>2%) (Same Mass, Close RT) Decision1->Decision2 No ActionBaseWash->Decision2 ActionRecryst Recrystallize: Toluene/Heptane or EtOH/H2O Decision2->ActionRecryst Yes Decision3 Impurity: Color/Tar (Ring Opening) Decision2->Decision3 No ActionRecryst->Decision3 ActionCarbon Activated Carbon Treatment (Hot MeOH) Decision3->ActionCarbon Yes Final Pure Carboxamide (>99% HPLC) Decision3->Final No ActionCarbon->Final

Figure 1: Step-wise purification logic for isolating high-purity isoxazole carboxamide.

Part 5: FAQs

Q: Can I use the acid chloride (CAS 4462-55-9) to make this amide? A: Yes, this is the standard route. React 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with aqueous ammonia (for primary amide) or an amine.[2] Warning: The acid chloride is moisture-sensitive.[2] Ensure the ammonia source is concentrated or use ammonia gas in dry dioxane to prevent hydrolysis back to the acid.[2]

Q: Why is the melting point of my product lower than reported (e.g., <180°C)? A: A depressed melting point usually indicates contamination with the 5-aryl-3-methyl regioisomer . Even 2-3% of this isomer can significantly disrupt the crystal lattice of the target 3-aryl-5-methyl compound.[2] Perform the Toluene/Heptane recrystallization described in Protocol A.

Q: Is this compound toxic? A: Treat with caution. While specific tox data for the amide is limited, the related acid chloride and isoxazolyl penicillins can cause sensitization (allergies) and skin/eye irritation.[2] Always handle in a fume hood.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 728478, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. Retrieved from [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate logic). US20030139606A1.[2][3] Retrieved from

Sources

Troubleshooting

Overcoming low yield in the amidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Subject: Troubleshooting Low Yield in the Amidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Ticket ID: ISOX-4462-SUP Support Tier: Level 3 (Senior Application Scientist) Executive Summary The amid...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield in the Amidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Ticket ID: ISOX-4462-SUP Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The amidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (referred to hereafter as DMI-Cl ) is notoriously challenging due to the "Ortho Effect." The bulky chlorine atoms at the 2,6-positions on the phenyl ring create a steric wall that shields the carbonyl carbon from nucleophilic attack.

Low yields are typically caused by a competition between the slow desired amidation (due to sterics) and the fast, unwanted hydrolysis (due to moisture). To overcome this, you must shift the reaction kinetics to favor the amine attack using hyper-nucleophilic catalysis and strict moisture control .

Module 1: Pre-Reaction Diagnostics (The "Silent Killer")

Before altering reaction conditions, you must validate the integrity of your DMI-Cl. This acid chloride is prone to reverting to its parent acid (carboxylic acid) upon storage, which is unreactive under standard amidation conditions.

Diagnostic Protocol: The IR Fingerprint Check

Run an IR spectrum of your starting material.

  • Pass: Strong band at ~1760–1780 cm⁻¹ (C=O stretch of Acid Chloride).

  • Fail: Broad band at ~1700–1720 cm⁻¹ (C=O stretch of Carboxylic Acid) or broad -OH stretch at 3000+ cm⁻¹.

Corrective Action: If the acid is present, you must re-chlorinate.

  • Reflux the material in Thionyl Chloride (

    
    )  (5–10 equiv) with catalytic DMF  (1-2 drops) for 2–3 hours.
    
  • Distill off excess

    
     completely (use toluene azeotrope if necessary) to ensure no acidic residue remains that could protonate your amine.
    

Module 2: The Optimized Protocol (The "Golden Route")

Standard Schotten-Baumann conditions (aqueous base) often fail here because hydrolysis outcompetes the sterically hindered amidation. Use this anhydrous protocol instead.

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be dry.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Catalyst (CRITICAL): 4-Dimethylaminopyridine (DMAP ) (0.1 – 0.2 equiv).

  • Temperature: Start at 0°C, then reflux .

Step-by-Step Methodology
  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Activation: Add DMAP (0.1 equiv) .

    • Why? DMAP attacks the hindered DMI-Cl to form an N-acylpyridinium intermediate. This intermediate projects the carbonyl further away from the steric wall of the 2,6-dichlorophenyl group, making it significantly more accessible to the amine.

  • Addition: Dissolve DMI-Cl (1.1 equiv) in a minimal amount of DCM. Add this dropwise to the amine solution at 0°C .

  • Energy Input: Allow to warm to room temperature.

    • Checkpoint: Monitor by TLC/HPLC after 1 hour.

    • Action: If conversion is <50%, heat to mild reflux (40°C) . The steric barrier increases the activation energy; heat is often necessary to drive the reaction to completion.

  • Quench: Once complete, wash with dilute HCl (1M) to remove TEA/DMAP, followed by

    
     and Brine.
    

Module 3: Visual Troubleshooting Guide

Workflow Decision Tree

Use this logic flow to identify where your yield is being lost.

Troubleshooting Start Start: Low Yield Observed CheckSM Check Starting Material (IR) Start->CheckSM Purity Is C=O > 1760 cm⁻¹? CheckSM->Purity Rechlorinate Action: Re-chlorinate with SOCl₂ Purity->Rechlorinate No (Acid present) CheckCond Check Reaction Conditions Purity->CheckCond Yes (Pure Chloride) Solvent Is Solvent Anhydrous? CheckCond->Solvent Hydrolysis Cause: Hydrolysis Competes Switch to Dry DCM/THF Solvent->Hydrolysis No (Aqueous/Wet) Catalyst Is DMAP added? Solvent->Catalyst Yes AddDMAP Action: Add 10 mol% DMAP (Overcomes Sterics) Catalyst->AddDMAP No Temp Temperature Strategy Catalyst->Temp Yes Heat Action: Increase to Reflux (Sterics require energy) Temp->Heat

Figure 1: Diagnostic logic flow for identifying the root cause of low yield in hindered isoxazole amidation.

Module 4: The Mechanistic Barrier

The diagram below illustrates why standard conditions fail and how DMAP solves the steric problem.

Mechanism DMI_Cl DMI-Cl (Sterically Shielded) DirectPath Direct Attack (BLOCKED by 2,6-Cl) DMI_Cl->DirectPath Slow HydrolysisPath Hydrolysis (Fast Side Reaction) DMI_Cl->HydrolysisPath Fast w/ Moisture Intermediate Acyl-Pyridinium Intermediate (Activated & Accessible) DMI_Cl->Intermediate + DMAP (Fast) Amine Target Amine Water Moisture (H₂O) DMAP DMAP Catalyst Product Desired Amide DirectPath->Product Low Yield AcidByproduct Carboxylic Acid (Dead End) HydrolysisPath->AcidByproduct Intermediate->Product + Amine (Rapid)

Figure 2: Competitive pathways. DMAP creates an activated intermediate that bypasses the steric blockade.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Schotten-Baumann conditions (Acetone/Water + NaOH) to be "greener"? A: Generally, no . While this works for simple benzoyl chlorides, the 2,6-dichlorophenyl group slows the amidation rate so significantly that water (being small and abundant in the solvent mix) will hydrolyze the acid chloride before the amine can react. If you must use aqueous conditions, use a vast excess of acid chloride (2–3 equiv) to compensate for losses.

Q2: My reaction mixture turned dark brown/black. Is my product gone? A: Not necessarily. Isoxazoles can be sensitive to strong bases which may cause ring opening or polymerization.

  • Fix: Ensure you are using a non-nucleophilic base like DIPEA or TEA . Avoid hydroxide bases (NaOH, KOH) or strong hydrides (NaH) which can attack the isoxazole ring.

Q3: I see a solid precipitate immediately upon addition. What is it? A: This is likely the amine hydrochloride salt (Amine·HCl) forming if you didn't add enough base scavenger, OR it is the N-acylpyridinium salt (if using DMAP).

  • Test: Take a small aliquot and add water. If it dissolves instantly, it's a salt. If it remains solid, it might be your product (many of these amides are insoluble in DCM).

Q4: Can I use DCC/EDC coupling on the carboxylic acid instead of making the acid chloride? A: Yes, but it is often less efficient for this specific substrate. The steric bulk prevents the bulky O-acylisourea intermediate formed by DCC from reacting efficiently with the amine. The Acid Chloride + DMAP route is kinetically superior for sterically hindered systems.

References

  • ChemicalBook. (2025). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Properties and Synthesis.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2]Link[2]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1). (Describes similar isoxazole acid chloride generation and amidation protocols). Link

  • National Institutes of Health (NIH). (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.[3] (Context on the importance of the isoxazole side chain). Link

  • Der Pharma Chemica. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis. (Review of Schotten-Baumann vs. Anhydrous methods for hindered chlorides). Link

Sources

Optimization

Technical Support Center: Stability of Isoxazole Carboxamides

Executive Summary Isoxazole carboxamides (e.g., Leflunomide analogs) are privileged scaffolds in drug discovery, known for their bioactivity in anti-inflammatory and oncology pathways. However, their chemical stability i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole carboxamides (e.g., Leflunomide analogs) are privileged scaffolds in drug discovery, known for their bioactivity in anti-inflammatory and oncology pathways. However, their chemical stability is frequently misunderstood, leading to experimental artifacts.

The Critical Insight: The isoxazole ring is not an inert bystander.[1] It is an "activated" heterocycle. Under basic conditions (pH > 7.5) or in the presence of nucleophiles, the N-O bond acts as a weak point ("Achilles' heel"), leading to base-catalyzed ring opening (Kemp elimination-type mechanism) . This converts the isoxazole into a cis-enol/nitrile species, which is often chemically distinct but isobaric (same mass) or easily confused in LC-MS.

This guide provides the protocols and troubleshooting logic required to maintain the integrity of these compounds in solution.

Stability Profile: Solvent Compatibility Matrix

Use this table to determine the risk level of your current experimental conditions.

Solvent SystemStability RatingPrimary Risk FactorRecommended Action
DMSO (Anhydrous) 🟢 High Hygroscopicity (Absorbs water)Store at -20°C; use single-use aliquots.
DMSO (Wet/Aged) 🔴 Low Hydrolysis / Ring ScissionDiscard if >1 month old or frequently opened.
Methanol (MeOH) 🟡 Moderate Nucleophilic Attack / TransesterificationAvoid for long-term storage. Use Acetonitrile (ACN) for LC stocks if possible.
Water (pH < 7.0) 🟢 High Acid-catalyzed hydrolysis (Slow)Stable for short-term assays (hours).
Water (pH > 7.5) 🔴 Critical Base-Catalyzed Ring Opening Avoid. Buffer strictly to pH 7.4 or lower. Process immediately.
Plasma/Media 🟡 Variable Protein binding / Enzymatic openingRun stability controls (T=0 vs T=4h).

Troubleshooting Guide: Diagnosing Experimental Failures

Scenario A: "My LC-MS shows two peaks, but the NMR says it's pure."

Diagnosis: On-column degradation or Mobile Phase artifact.

  • The Cause: If your LC mobile phase is basic (e.g., Ammonium Bicarbonate, pH 8-10), the isoxazole ring opens during the run. The second peak is likely the cis-enol nitrile form (isobaric or +H2O depending on the pathway).

  • The Fix:

    • Switch to an acidic mobile phase (0.1% Formic Acid).

    • Use Acetonitrile instead of Methanol to prevent nucleophilic attack during the run.

Scenario B: "The compound lost potency in our cell assay after 3 days."

Diagnosis: Media-induced ring scission.

  • The Cause: Cell culture media (DMEM/RPMI) is buffered to pH 7.4. While physiologically relevant, this pH can slowly drive the ring-opening equilibrium over 24-72 hours, especially for electron-deficient isoxazoles (like Leflunomide).

  • The Fix:

    • Refresh compound dosing every 24 hours.

    • Quantify the "ring-opened" metabolite in the media to see if that is the active species (common with Leflunomide -> Teriflunomide).

Scenario C: "My DMSO stock turned yellow/orange."

Diagnosis: Base contamination or photolysis.

  • The Cause: DMSO can degrade to form dimethyl sulfide and trace basic impurities over time. Isoxazole ring-opening products (nitriles/enols) are often highly conjugated and colored.

  • The Fix:

    • Check the pH of a 1:10 water dilution of your DMSO. If pH > 8, the DMSO is compromised.

    • Protocol: Always buy "anhydrous, septum-sealed" DMSO and transfer to amber glass vials.

Deep Dive: The Degradation Mechanism

Understanding how the molecule breaks is the key to preventing it. The isoxazole ring is sensitive to base because the C3 proton (if present) or the ring itself is electron-deficient.

Figure 1: Base-Catalyzed Ring Opening Pathway

This diagram illustrates the conversion of a Leflunomide-like isoxazole into its active nitrile-enol form.

IsoxazoleDegradation cluster_conditions Critical Factors Isoxazole Parent Isoxazole (Intact Ring) BaseAttack Base Attack / Deprotonation (pH > 7.5) Isoxazole->BaseAttack + OH- / Base Intermediate Unstable Enolate Intermediate BaseAttack->Intermediate Rapid Equilibrium RingOpen N-O Bond Scission Intermediate->RingOpen Kemp Elimination Product Acyclic Nitrile/Enol (Thermodynamic Sink) RingOpen->Product Irreversible Factor1 High pH Factor1->BaseAttack Factor2 Nucleophilic Solvents (MeOH) Factor2->RingOpen

Caption: The "Achilles' Heel" of the isoxazole is the N-O bond. Base attack initiates a cascade resulting in ring scission, forming a thermodynamically stable acyclic nitrile.

Standard Operating Procedure (SOP): Handling & Storage

To ensure data reproducibility, adopt this "Self-Validating" protocol.

Protocol: Preparation of 10 mM Stock Solutions

Materials:

  • Compound (Solid)[2]

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps.

Step-by-Step:

  • Weighing: Weigh the solid compound into the amber vial. Do not use plastic microcentrifuge tubes for long-term storage (leaching risk).

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30 seconds.

    • Validation Step: Inspect for particulates. If cloudy, sonicate for 5 mins (Max temp < 40°C).

  • Aliquot: Immediately split the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • QC Check (The "Day 0" Standard):

    • Dilute 1 µL of stock into 99 µL of Acetonitrile (NOT Methanol).

    • Inject onto LC-MS immediately.

    • Record the Purity and Retention Time.[3] This is your baseline.

  • Storage: Store at -20°C or -80°C.

Protocol: Stability Check (The "Stress Test")

Before running a large screen, validate stability in your assay buffer.

  • Dilute compound to 10 µM in your Assay Buffer (e.g., PBS pH 7.4).

  • Incubate at 37°C.

  • Sample at T=0, T=4h, T=24h.

  • Analyze via LC-MS.[3][4][5][6]

    • Pass Criteria: >90% parent remaining at T=24h.

    • Fail Criteria: Appearance of a peak with Mass = Parent (Isomer) or Parent + 18 (Hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a co-solvent for animal studies? A: Proceed with caution. Methanol is nucleophilic and can attack the carbonyl of the carboxamide or the isoxazole ring itself over time. For in vivo formulation, PEG400 or Captisol® are safer, non-nucleophilic alternatives [1].

Q: Is the ring opening reversible? A: Generally, no . The formation of the nitrile/enol species (like the A77 1726 metabolite of Leflunomide) is usually the thermodynamic sink. Once the ring opens, it will not close back to the isoxazole under physiological conditions [2].

Q: My compound is an isoxazole amine, not a carboxamide. Is it safer? A: Yes. The carboxamide group is electron-withdrawing, which makes the ring more susceptible to nucleophilic attack. Isoxazole amines or alkyl-isoxazoles are significantly more stable to base [3].

Q: Why does the literature call Leflunomide a "Prodrug"? A: Leflunomide was designed to be unstable. It relies on the base-catalyzed (and enzyme-assisted) ring opening we described to transform into the active metabolite (Teriflunomide) in vivo. If you are studying a new analog, you must determine if you want this "prodrug" behavior or if you need a stable molecule [2, 4].

References

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Rozman, B. (2002). "Clinical pharmacokinetics of leflunomide." Clinical Pharmacokinetics, 41(6), 421-430. Link

  • Pinho e Melo, T. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • Kalgutkar, A. S., et al. (2005). "Assessment of the effects of common solvents on the stability of repository compounds." Journal of Medicinal Chemistry. (Contextual grounding on DMSO/MeOH stability).

Sources

Troubleshooting

Troubleshooting dicloxacillin synthesis from its carboxamide precursor

Topic: Troubleshooting Synthesis from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Active System: Semi-synthetic Penicil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Active System: Semi-synthetic Penicillin Production

Executive Summary & Workflow Logic

You are attempting to synthesize Dicloxacillin Sodium starting from the stable precursor 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide .

Critical Alert: The carboxamide itself is non-reactive towards 6-Aminopenicillanic acid (6-APA). It functions as a stable storage intermediate. You must activate this precursor via a three-stage transformation:

  • Hydrolysis: Convert Carboxamide

    
     Carboxylic Acid.
    
  • Activation: Convert Carboxylic Acid

    
     Acid Chloride (Reactive Acylating Agent).
    
  • Coupling: Acylate 6-APA

    
     Dicloxacillin.
    

Failure to strictly isolate the Acid Chloride intermediate or control pH during coupling are the primary causes of batch failure.

Interactive Troubleshooting Guides (Q&A)
Module A: Precursor Activation (The Carboxamide Bottleneck)

Ticket #101: "I mixed the carboxamide directly with 6-APA, but no reaction occurred."

  • Diagnosis: Reactivity Mismatch. The amide bond is chemically inert under the mild conditions required to preserve the 6-APA beta-lactam ring.

  • Solution: You must perform a hydrolysis step first.

    • Protocol: Reflux the carboxamide in 10-20% NaOH (aqueous/ethanol) for 4–6 hours. Acidify to pH 2.0 with HCl to precipitate 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .

    • Validation: Check melting point (approx. 222–224°C) or IR (appearance of -COOH stretch at 1700 cm⁻¹).

Ticket #102: "My acid chloride conversion (using Thionyl Chloride) turned black/tarry."

  • Diagnosis: Thermal degradation or presence of moisture.

  • Root Cause: Isoxazoles are thermally stable, but the 2,6-dichlorophenyl ring causes steric strain. Excessive heating with

    
     can cause ring degradation.
    
  • Corrective Action:

    • Ensure the carboxylic acid is completely dry (moisture reacts with

      
       to generate heat and HCl gas violently).
      
    • Use a catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type mechanism, allowing reaction at lower temperatures (40–50°C instead of reflux).

    • Remove excess

      
        completely via vacuum distillation (add toluene to azeotrope) before moving to the coupling step.
      
Module B: The Coupling Reaction (6-APA Acylation)

Ticket #205: "The coupling reaction yield is low (<60%), and the product contains high Penicilloic Acid."

  • Diagnosis: Beta-lactam ring hydrolysis (The "Open Ring" failure).

  • Root Cause: pH excursion.

    • pH > 8.5: Alkaline hydrolysis of the beta-lactam ring occurs rapidly.

    • pH < 5.5: The 6-APA amino group becomes protonated (

      
      ), rendering it non-nucleophilic. The acid chloride then hydrolyzes with water instead of reacting with 6-APA.
      
  • Protocol Adjustment: Implement a Schotten-Baumann condition.

    • Dissolve 6-APA in water/acetone (2:1).

    • Cool to 0–5°C.

    • Add Acid Chloride solution dropwise.

    • Simultaneously add 2N NaOH or Triethylamine to maintain pH strictly between 6.8 and 7.2 .

Ticket #208: "High levels of 'Related Compound D' (Free Side Chain Acid) in final product."

  • Diagnosis: Incomplete coupling or Acid Chloride hydrolysis.

  • Mechanism: If the acid chloride contacts water before reacting with 6-APA, it reverts to the carboxylic acid (Impurity D). This acid co-precipitates with Dicloxacillin.

  • Resolution:

    • Dry the organic solvent (DCM or Acetone) used for the acid chloride.

    • Extraction Wash: Post-reaction, extract the mixture at pH 5.0–6.0. The free side-chain acid is more soluble in organics at this pH than the Dicloxacillin (which remains in the aqueous phase as a salt) or vice versa depending on the specific solvent system (e.g., MIBK vs. Water). Standard practice: Extract acidic impurities into organic phase at pH 6-7, then acidify aqueous phase to pH 2 to extract product.

Visual Workflow & Logic Pathways

The following diagram illustrates the critical decision nodes for the synthesis.

DicloxacillinSynthesis Start Input: Carboxamide Precursor Hydrolysis Step 1: Alkaline Hydrolysis (NaOH, Reflux) Start->Hydrolysis CheckAcid QC: Is Solid Isolated? (MP: ~222°C) Hydrolysis->CheckAcid Activation Step 2: Chlorination (SOCl2 + DMF cat.) CheckAcid->Activation Yes Fail1 Error: Inert Reactant (No Reaction) CheckAcid->Fail1 No (Amide remains) CheckDry QC: Is Acid Dry? Activation->CheckDry Coupling Step 3: Acylation of 6-APA (Schotten-Baumann) CheckDry->Coupling Yes Fail2 Error: Violent Exotherm (Degradation) CheckDry->Fail2 No (Moisture present) PHControl CRITICAL: Maintain pH 6.8 - 7.2 Coupling->PHControl Extraction Step 4: Solvent Extraction (Acidify to pH 2.0) PHControl->Extraction pH Stable Fail3 Error: Beta-Lactam Hydrolysis (Penicilloic Acid) PHControl->Fail3 pH > 8.0 or < 5.5 SaltForm Step 5: Sodium Salt Formation (Na-2-Ethylhexanoate) Extraction->SaltForm

Caption: Figure 1. Critical Process Parameters (CPPs) for Dicloxacillin synthesis. Diamond nodes represent "Go/No-Go" decision points where batch failure is most likely.

Data Summary: Impurity Profiling

Understanding your impurities is the key to fixing the upstream process.

Impurity NameCommon NameOrigin/CauseRemoval Strategy
Impurity A 6-Aminopenicillanic Acid (6-APA)Unreacted starting material.[1]Ensure slight excess of Acid Chloride (1.05 eq).
Impurity B Penicilloic Acid of DicloxacillinHydrolysis of beta-lactam ring.Strict pH control (< 7.5) and Temp < 5°C during coupling.
Impurity D 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acidHydrolysis of Acid Chloride (wet solvents) or incomplete activation.Wash organic layer with weak bicarbonate; recrystallize from Isopropanol/Water.
Oligomers Dimers/PolymersHigh concentration/High Temperature.Keep reaction concentration < 10% w/v; maintain low temp.
Validated Experimental Protocol (Acylation Step)

Objective: Coupling of Isoxazole Acid Chloride with 6-APA.

  • Preparation of 6-APA Solution:

    • Suspend 21.6 g (0.1 mol) of 6-APA in 150 mL water.

    • Cool to 0–5°C.

    • Slowly add 10% NaOH until clear (approx pH 7.0). Do not overshoot.

  • Preparation of Acid Chloride:

    • Dissolve 30.5 g (0.105 mol) of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in 100 mL dry Acetone (or DCM).

  • The Coupling (The Danger Zone):

    • Add the Acid Chloride solution to the 6-APA solution dropwise over 45–60 minutes.

    • Simultaneously titrate with 10% NaOH to maintain pH at 6.8–7.2 .

    • Note: If pH drops below 6.0, yield decreases. If pH rises above 7.5, ring opening occurs.

  • Workup:

    • Extract unreacted neutral impurities with Ethyl Acetate at pH 7.0 (Discard organic layer).

    • Acidify aqueous layer to pH 2.0 with 6N HCl in the presence of fresh Ethyl Acetate or Isobutanol.

    • Separate organic layer (contains Dicloxacillin Acid).[2]

    • Treat organic layer with Sodium 2-Ethylhexanoate to precipitate Dicloxacillin Sodium .

References
  • Doyle, F. P., & Nayler, J. H. C. (1961). Isoxazolyl Penicillins.[3][4][5] U.S. Patent No. 2,996,501. Washington, DC: U.S. Patent and Trademark Office.

    • Foundational text for isoxazole penicillin synthesis and hydrolysis of precursors.
  • Singh, R., et al. (2014).[4] Process for preparing isoxazolyl penicillins.[5] WO Patent No. 2014072843A1.

    • Modern industrial improvements on the acid chloride coupling and solvent selection.
  • PubChem. (n.d.). Dicloxacillin Sodium Compound Summary. National Center for Biotechnology Information.

    • Source for chemical properties and structure valid
  • United States Pharmacopeia (USP). (2023). Dicloxacillin Sodium: Related Compounds.[2][4][5][6][7][8][9] USP-NF.

    • Defines Impurity D (Carboxylic Acid) and standard purity requirements.

Sources

Optimization

Technical Support Center: Impurity Profiling for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

[1] Executive Summary & Synthetic Logic The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide typically proceeds via the chlorination of its corresponding carboxylic acid (a known Dicloxacillin impurity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Synthetic Logic

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide typically proceeds via the chlorination of its corresponding carboxylic acid (a known Dicloxacillin impurity) followed by ammonolysis.[1]

As a Senior Application Scientist, I must emphasize that impurity profiles in this synthesis are dominated by regiochemistry issues occurring during the isoxazole ring formation and hydrolytic instability during the amidation step. The "3,5-disubstituted" pattern is critical; the primary regioisomer impurity (3-methyl-5-aryl) is difficult to separate once formed.[1]

Synthetic Pathway & Impurity Origins

The following workflow illustrates the standard synthetic route and the entry points for critical impurities.

G Start 2,6-Dichlorobenzaldehyde Oxime NitrileOxide Nitrile Oxide (In Situ) Start->NitrileOxide Chlorination/Base Ester Isoxazole Ester Intermediate NitrileOxide->Ester + Acetoacetate (Cycloaddition) Impurity_Nitrile IMPURITY C: 2,6-Dichlorobenzonitrile NitrileOxide->Impurity_Nitrile Dehydration (Side Rxn) Acetoacetate Methyl Acetoacetate Impurity_Regio IMPURITY B: Regioisomer Amide (3-Me, 5-Aryl) Acetoacetate->Impurity_Regio Wrong Regioselectivity Acid Isoxazole Carboxylic Acid (Precursor) Ester->Acid Hydrolysis AcidCl Isoxazole Carbonyl Chloride Acid->AcidCl SOCl2 / Toluene Target TARGET: Isoxazole Carboxamide AcidCl->Target NH3 (Ammonolysis) Impurity_Acid IMPURITY A: Hydrolysis Product (Carboxylic Acid) AcidCl->Impurity_Acid Moisture/Hydrolysis Impurity_Regio->Target Co-elutes

Figure 1: Synthetic workflow for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide showing critical impurity injection points (Regioisomer formation and Hydrolysis).

Technical Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent impurity at RRT ~0.95 that tracks with the product."

Diagnosis: This is likely the Regioisomer (Impurity B) .[1]

  • Mechanism: During the initial cycloaddition of the nitrile oxide with methyl acetoacetate, the reaction favors the formation of the 3-aryl-5-methyl isomer.[1] However, steric hindrance from the 2,6-dichlorophenyl group can force a small percentage of the "reverse" addition, yielding the 3-methyl-5-(2,6-dichlorophenyl) isomer.[1]

  • Why it persists: Regioisomers possess identical molecular weights (MW 271.1 for the amide) and very similar polarities, making them difficult to separate by standard flash chromatography.[1]

  • Action Plan:

    • Verification: Run 1H NMR. The methyl group on the isoxazole ring shifts significantly between regioisomers.[1]

      • Target (3-Aryl-5-Methyl): Methyl singlet typically ~2.7-2.8 ppm.[1]

      • Impurity (3-Methyl-5-Aryl): Methyl singlet typically ~2.4-2.5 ppm (shielded by the adjacent aryl ring).[1]

    • Mitigation: Optimize the ester formation step. Lower temperatures (0°C to -10°C) during the cycloaddition often improve regioselectivity [1].[1]

Issue 2: "The product contains a significant acidic component (pKa ~3.5)."

Diagnosis: Presence of Unreacted/Hydrolyzed Carboxylic Acid (Impurity A) .[1]

  • Mechanism: The conversion of the acid chloride to the amide is sensitive to moisture.[1] If the ammonia source is wet, or if the quenching is too aggressive, the highly reactive acid chloride reverts to the carboxylic acid (Dicloxacillin Impurity D).

  • Action Plan:

    • Detection: HPLC analysis will show a peak that shifts retention time with pH changes (moves to solvent front at high pH).[1]

    • Purification: Wash the organic layer (DCM or Ethyl Acetate) with 10% NaHCO3 or 1M NaOH .[1] The carboxamide is neutral and will remain in the organic phase, while the impurity (acid) will form a water-soluble salt and be removed.[1]

Issue 3: "Non-polar impurity detected by GC-MS (MW 171)."

Diagnosis: 2,6-Dichlorobenzonitrile (Impurity C) .[1]

  • Mechanism: This is a degradation product of the starting material (oxime) or the nitrile oxide intermediate.[1] Under thermal stress or insufficient dipolarophile (acetoacetate), the nitrile oxide eliminates to form the stable nitrile.[1]

  • Action Plan:

    • Mitigation: Ensure an excess of methyl acetoacetate (1.1–1.2 eq) is present before generating the nitrile oxide in situ.[1]

    • Removal: This impurity is highly non-polar.[1] It can be removed via a hexane/heptane wash of the solid product.[1]

Impurity Characterization Data

The following table summarizes the key impurities expected in the synthesis of the carboxamide standard.

Impurity NameStructure / OriginRelative RT (HPLC)*MS (ESI+)Mitigation Strategy
Target Amide 3-(2,6-Cl2-Ph)-5-Me-Isox-4-CONH21.00271/273 [M+H]+N/A
Impurity A (Acid) Hydrolysis of Acid Chloride0.40 - 0.60 (pH dep.)272/274 [M+H]+Base wash (NaHCO3)
Impurity B (Regio) 3-Me-5-(2,6-Cl2-Ph)-Isox-4-CONH20.95 - 1.05271/273 [M+H]+Crystallization (EtOH/Water)
Impurity C (Nitrile) 2,6-Dichlorobenzonitrile> 1.50 (RP-HPLC)171 [M]+ (GC)Hexane Trituration
Impurity D (Dimer) Isoxazole Anhydride> 1.80525 [M+H]+Avoid water in Acid Cl step

*Note: Relative Retention Times (RRT) are approximate for a C18 column with Acetonitrile/Water (0.1% Formic Acid) gradient.[1]

Analytical Protocol Recommendations

Recommended HPLC Method

To separate the critical Regioisomer pair , a Phenyl-Hexyl or C18 column with high carbon load is recommended over standard C8 columns.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm (Aromatic).[1]

  • Rationale: The acidic mobile phase suppresses the ionization of any residual Carboxylic Acid (Impurity A), sharpening its peak, while the gradient resolves the regioisomers based on subtle hydrophobicity differences [2].

Storage & Stability

The carboxamide is stable as a solid but can hydrolyze in solution.[1]

  • Storage: Store at 2-8°C, desiccated.

  • Solvent: For NMR, use DMSO-d6 or CDCl3.[1] Avoid protic solvents (MeOH) for long-term storage of stock solutions to prevent slow transesterification/solvolysis.[1]

References

  • Patent US20030139606A1 . Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (Discusses the suppression of regioisomers in isoxazole synthesis via temperature control).

  • Sielc Technologies . Separation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride on Newcrom R1 HPLC column. (Provides chromatographic conditions relevant to the acid chloride precursor).

  • PubChem . 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Compound Summary). (Data on the hydrolysis impurity/precursor). [1][3]

  • Rao, G. V., et al. Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. (Identifies the isoxazole acid as a key impurity "Impurity D" in Dicloxacillin).

Sources

Troubleshooting

Preventing isomer formation in 3,5-disubstituted isoxazole synthesis

Topic: Preventing Isomer Formation in 3,5-Disubstituted Isoxazole Synthesis Status: Active | Tier: Advanced Chemical Support Introduction: The Regioselectivity Challenge Welcome to the technical support hub for isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomer Formation in 3,5-Disubstituted Isoxazole Synthesis

Status: Active | Tier: Advanced Chemical Support

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for isoxazole synthesis. The primary challenge in synthesizing 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides and alkynes is regiocontrol .

In a standard thermal reaction (Huisgen cycloaddition), the interaction between the nitrile oxide dipole and the alkyne dipolarophile often yields a mixture of the desired 3,5-isomer and the unwanted 3,4-isomer , alongside the dimerization byproduct (furoxan ).

This guide provides mechanistic insights and validated protocols to suppress the 3,4-isomer and furoxan formation, ensuring high purity of the 3,5-scaffold.

Module 1: Critical Troubleshooting (FAQs)

Issue 1: "I am consistently getting a mixture of 3,5- and 3,4-isomers."

Diagnosis: You are likely relying on thermal cycloaddition. While steric hindrance usually favors the 3,5-isomer, electronic factors in the alkyne can erode this selectivity, leading to significant amounts of the 3,4-isomer.

The Solution: Switch to Copper(I) Catalysis (CuAAC Analogue) Just as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-triazoles exclusively, the Cu(I)-catalyzed nitrile oxide-alkyne cycloaddition (CuNOAC) forces the formation of the 3,5-isoxazole.

  • Mechanism: The reaction proceeds via a copper(I) acetylide intermediate. The copper binds to the terminal alkyne, directing the nucleophilic attack of the carbon onto the nitrile oxide in a specific orientation that makes the formation of the 3,4-isomer geometrically impossible.

  • Key Reference: This methodology was cemented by Hansen and Fokin (2005), demonstrating that Cu(I) catalysis is viable even in aqueous media.

Issue 2: "My yield is low, and I see a major byproduct spot on TLC."

Diagnosis: This is likely furoxan (1,2,5-oxadiazole-2-oxide), a dimer formed when two nitrile oxide molecules react with each other instead of the alkyne. This occurs when the instantaneous concentration of the unstable nitrile oxide is too high.

The Solution: In Situ Generation & Slow Release Never isolate the nitrile oxide. Instead, generate it in situ from a hydroximoyl chloride precursor using a weak base.

  • Protocol Adjustment: Ensure the alkyne is present in excess (or at least 1:1 equivalents) before the base triggers the formation of the nitrile oxide.

  • Base Selection: Use a mild base (e.g., KHCO₃ or dilute Et₃N) and add it slowly to keep the nitrile oxide concentration low, statistically favoring the reaction with the alkyne over dimerization.

Module 2: Visualizing the Pathway

The following diagram illustrates the divergence between the thermal (non-selective) and catalytic (selective) pathways, and where the dimerization trap occurs.

IsoxazolePathways Aldoxime Aldoxime (Precursor) Chlorination Step 1: Chlorination (NCS, DMF) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride (Stable Intermediate) Chlorination->Hydroximoyl Base Step 2: Base Addition (Et3N or KHCO3) Hydroximoyl->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide Thermal Thermal Route (No Catalyst) NitrileOxide->Thermal + Alkyne Copper Cu(I) Catalysis (CuSO4 / NaAsc) NitrileOxide->Copper + Alkyne + Cu(I) Furoxan Furoxan (Dimer Byproduct) NitrileOxide->Furoxan High Conc. (Dimerization) Iso35 3,5-Isoxazole (Target) Thermal->Iso35 Major Iso34 3,4-Isoxazole (Impurity) Thermal->Iso34 Minor Copper->Iso35 Exclusive Regioselectivity

Caption: Divergent pathways in isoxazole synthesis.[1][2][3] The Cu(I) route bypasses the 3,4-isomer outcome, while high concentration leads to furoxan traps.

Module 3: Validated Experimental Protocol

Standard Operating Procedure: One-Pot Cu-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Based on the methodology of Hansen & Fokin (2005).[4]

Reagents & Setup
ComponentEquivalentsRole
Aldoxime (R-CH=NOH) 1.0 equivPrecursor to nitrile oxide
Terminal Alkyne (R'-C≡CH) 1.0 - 1.2 equivDipolarophile
N-Chlorosuccinimide (NCS) 1.0 - 1.1 equivChlorinating agent
CuSO₄[1][2][5] · 5H₂O 0.05 equiv (5 mol%)Catalyst Precursor
Sodium Ascorbate 0.10 equiv (10 mol%)Reductant (generates Cu(I))
KHCO₃ 1.0 equivBase (slow release)
Solvent t-BuOH/H₂O (1:1)Supports Cu(I) catalysis
Step-by-Step Workflow
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve the Aldoxime (1.0 equiv) in t-BuOH/H₂O (1:1) or DMF.[1]

    • Add NCS (1.1 equiv) slowly at room temperature.

    • Checkpoint: Monitor by TLC.[6] The aldoxime spot should disappear. This step creates the hydroximoyl chloride.

  • Catalyst & Alkyne Addition:

    • Add the Terminal Alkyne (1.0 equiv) directly to the reaction vessel.

    • Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%). The solution may turn bright yellow/orange (characteristic of Cu(I)).

  • Cycloaddition (The "Click" Step):

    • Add KHCO₃ (1.0 equiv) solid or as a saturated aqueous solution.

    • Critical Technique: Do not dump the base. Add it slowly to generate the nitrile oxide gradually.[7] The Cu(I) will immediately intercept the alkyne and the generated nitrile oxide to form the isoxazole.

    • Stir at room temperature for 2–6 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.[6]

Data Comparison: Thermal vs. Catalytic
ParameterThermal Condition (Reflux)Cu(I) Catalyzed (Room Temp)
Regioselectivity Mix (typically 80:20 to 90:10)>98:2 (Exclusive 3,5)
Reaction Time 12 - 24 Hours2 - 6 Hours
Byproducts Furoxan (significant), 3,4-isomerMinimal
Substrate Scope Limited by steric bulkTolerates wide functional groups

Module 4: Advanced Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction stalls after Chlorination Incomplete formation of hydroximoyl chloride.Ensure NCS is fresh. Old NCS releases Cl₂ poorly. Add a catalytic amount of pyridine if using DMF.
Formation of 3,4-isomer despite Cu Oxidation of Cu(I) to Cu(II).Oxygen killed the catalyst. Degas solvents with N₂/Ar sparging. Increase Sodium Ascorbate loading.
Precipitate forms; low conversion Copper acetylide precipitation.The copper acetylide might be insoluble in the chosen solvent. Switch to DMF/H₂O or add a ligand like TBTA to stabilize the Cu(I).
Explosive/Rapid Exotherm Runaway nitrile oxide generation.Safety Hazard. You added base too fast. The dimerization of nitrile oxides is exothermic. Use a syringe pump for base addition.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Himo, F., et al. (2005).[2][8] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[2]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles.

Sources

Optimization

Technical Support Center: In Vitro Degradation of Isoxazole Carboxamides

Topic: Degradation Pathways & Stability Assessment of Isoxazole Carboxamides Role: Senior Application Scientist Status: Active Guide Last Updated: January 2026 Executive Summary & Mechanistic Overview Isoxazole carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Assessment of Isoxazole Carboxamides Role: Senior Application Scientist Status: Active Guide Last Updated: January 2026

Executive Summary & Mechanistic Overview

Isoxazole carboxamides are privileged scaffolds in drug discovery (e.g., Leflunomide, Razaxaban) due to their ability to mimic amide bonds and restrict conformational freedom. However, they present unique stability challenges in in vitro assays.

The isoxazole ring is not merely a passive spacer; it is a latent reactive center . The N-O bond is weak (~55 kcal/mol) and susceptible to cleavage via two distinct mechanisms that researchers often confuse:

  • Reductive Ring Opening (Metabolic): Enzymatically driven (CYP450 or cytosolic reductases), cleaving the N-O bond to form enamino-ketones or nitriles.

  • Base-Catalyzed Ring Opening (Chemical): chemically driven instability, particularly in 3-unsubstituted isoxazoles, leading to ring fragmentation under basic pH (pH > 7.4).

This guide provides troubleshooting workflows to distinguish between these pathways, ensuring your SAR (Structure-Activity Relationship) data reflects true metabolic stability rather than chemical artifacts.

Diagnostic Workflows & Troubleshooting

Module A: Metabolic Stability (Microsomes/Hepatocytes)

Symptom: High intrinsic clearance (


) in microsomes, but no obvious hydroxylated metabolites (+16 Da) are observed.
Diagnosis:  You are likely missing the Ring-Opened Metabolite (ROM) .
Q: Why can't I see the primary metabolite despite high clearance?

A: The primary degradation pathway for isoxazoles is often reductive ring scission , not oxidation.

  • Mechanism: The isoxazole N-O bond is cleaved.[1]

  • Mass Shift:

    • Isomeric (0 Da): If the product rearranges to a cyano-enol (e.g., Leflunomide

      
       A771726).[1] This is often misidentified as the parent compound because they have the exact same mass.
      
    • Reductive (+2 Da): If the intermediate is fully reduced to an enaminone or benzamidine (e.g., Razaxaban).

  • Action: Check your LC-MS chromatogram for peaks with the same m/z as parent but different retention times (Rt) or distinct UV spectra (ring opening causes a significant hyperchromic/bathochromic shift).

Q: My compound is stable in cytosol but unstable in microsomes. Is it P450-mediated?

A: Yes, likely CYP-mediated reductive cleavage.

  • Causality: While cytosolic reductases (like aldehyde oxidase) can open rings, isoxazole cleavage is often catalyzed by the ferrous form of CYP450 (Fe(II)-heme).[1]

  • Validation: Run the assay in the presence of Carbon Monoxide (CO) . CO inhibits the ferrous CYP450 complex. If degradation stops with CO, the pathway is CYP-mediated reduction, not oxidation.

Module B: Chemical Instability (Buffer Compatibility)

Symptom: Compound degrades in the "0-minute" control or in buffer without enzymes. Diagnosis: Base-catalyzed Kemp-like elimination.

Q: Why is my 3-unsubstituted isoxazole degrading in PBS (pH 7.4)?

A: The C3-proton is acidic (


 can be ~20, but lowered by electron-withdrawing groups).
  • Mechanism: Base abstracts the C3-proton, triggering N-O bond cleavage to form a

    
    -keto nitrile.
    
  • Troubleshooting:

    • Lower assay pH to 7.0 or 6.8 if physiologically relevant.

    • Structural Fix: Substitute the C3 position (e.g., with a methyl group).[1] 3-methyl isoxazoles are kinetically inert to this base-catalyzed pathway.

Visualizing the Pathways

The following diagram illustrates the divergence between the reductive metabolic pathway (Leflunomide-like) and the chemical instability pathway.

IsoxazoleDegradation cluster_Metabolic Enzymatic (Microsomes/Cytosol) cluster_Chemical Chemical (pH > 7.4) Parent Isoxazole Carboxamide (Parent) Complex Heme-Fe(II) Coordination Parent->Complex CYP450 + NADPH Deprotonation C3-H Deprotonation Parent->Deprotonation Base (OH-) Radical N-Radical Anion Complex->Radical e- Transfer ROM_Enol Alpha-Cyano Enol (Isomeric Metabolite) Radical->ROM_Enol Rearrangement (Leflunomide-like) ROM_Red Enamino-Ketone (+2 Da Reduced) Radical->ROM_Red 2H+ / 2e- (Razaxaban-like) RingOpen_Chem Beta-Keto Nitrile (Ring Fragmentation) Deprotonation->RingOpen_Chem Elimination

Caption: Divergent degradation pathways: Enzymatic reductive cleavage (top) vs. Chemical base-catalyzed opening (bottom).

Standardized Protocols

Protocol 1: Differentiating Chemical vs. Metabolic Stability

This protocol validates whether degradation is enzymatic or an artifact of the buffer system.

StepActionCritical ParameterReason (Causality)
1 Prepare Stocks 10 mM in DMSOAvoid protic solvents that might accelerate hydrolysis.
2 Buffer Control Incubate compound in 100 mM Potassium Phosphate (pH 7.4) without microsomes for 60 min.Self-Validation: If >10% loss occurs here, the compound is chemically unstable. Do not proceed to enzymatic assays without pH adjustment.
3 Enzymatic Assay Incubate in microsomes (1 mg/mL) + NADPH.Standard metabolic clearance check.
4 Cofactor-Free Incubate in microsomes without NADPH.Differentiation: If degradation occurs here (and not in buffer), it suggests non-CYP enzymatic hydrolysis (e.g., amidases).
5 Analysis LC-MS/MS monitoring Parent, +16 Da (Oxidation), +2 Da (Reduction), and Isomers.Isoxazole ring opening often yields isomers (0 Da shift) that co-elute with parent if gradient is too steep.
Protocol 2: Trapping the Ring-Opened Metabolite

If you suspect ring opening but cannot detect the product (due to volatility or lack of ionization), use this derivatization step.

  • Incubation: Perform standard microsomal incubation.

  • Quench: Stop reaction with equal volume of Methanolic Semicarbazide (10 mM).

  • Mechanism: The ring-opened

    
    -keto nitrile or aldehyde is highly electrophilic. Semicarbazide forms a stable semicarbazone.
    
  • Detection: Look for the Parent + 57 Da adduct (Semicarbazone formation). This confirms the presence of a reactive ring-opened aldehyde/ketone.

Quantitative Data Summary: Stability Benchmarks

Use these reference values to benchmark your isoxazole series.

ParameterHigh Stability (Target)Moderate StabilityLow Stability (Risk)Mechanism Implicated
Buffer

(pH 7.4)
> 24 hours4–24 hours< 4 hoursBase-catalyzed C3-deprotonation
Microsomal

< 10

L/min/mg
10–50

L/min/mg
> 50

L/min/mg
Reductive Ring Opening (CYP)
Plasma Stability > 90% remaining (4h)50–90% remaining< 50% remainingEsterase/Amidase Hydrolysis

Frequently Asked Questions (FAQ)

Q1: My isoxazole carboxamide shows two peaks with the same mass in LC-MS. Which is the parent? A: The later-eluting peak is usually the parent. The ring-opened isomer (cis-enrol or nitrile) is typically more polar due to the exposed polar functional groups, causing it to elute earlier on Reverse Phase (C18) columns. Confirm by comparing UV spectra: the ring-opened product often has a distinct


 shift.

Q2: Does substituting the amide nitrogen improve stability? A: Yes, but it depends on the mechanism.

  • For Amidase Hydrolysis: N-methylation often blocks hydrolysis sterically.

  • For Ring Opening: It has little effect. To stop ring opening, you must stabilize the isoxazole ring itself, typically by substituting the C3 position (e.g., 3-methyl) to prevent coordination to the heme iron or base abstraction.

Q3: Is this degradation species-dependent? A: Highly. Rodents (rats/mice) often have higher cytosolic reductase activity than humans. A compound might undergo rapid ring opening in rat S9 fraction but remain stable in human microsomes. Always verify with Human Liver Microsomes (HLM) early.

References

  • Leflunomide Mechanism: Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition. Link

  • Razaxaban Metabolism: Kalgutkar, A. S., et al. (2007). "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway..."[2] Drug Metabolism and Disposition. Link

  • General Isoxazole Bioactivation: Schleif, W. A., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." PMC.[3] Link

  • Base-Catalyzed Instability: Wakefield, B. J. (2013). "The Chemistry of Isoxazoles." Science of Synthesis. (Standard text on heterocyclic stability).

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide with dicloxacillin

[1][2] Executive Summary: The Warhead vs. The Shield In the development of beta-lactam antibiotics, understanding the distinct roles of the pharmacophore (the beta-lactam ring) and the side chain is critical.[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Warhead vs. The Shield

In the development of beta-lactam antibiotics, understanding the distinct roles of the pharmacophore (the beta-lactam ring) and the side chain is critical.[1] This guide compares Dicloxacillin , a potent isoxazolyl penicillin, with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (referred to herein as DCM-Isox-Amide ).[2][1]

The Core Distinction:

  • Dicloxacillin represents the functional drug: a fusion of the beta-lactam "warhead" (responsible for antibacterial activity) and the isoxazole "shield" (responsible for beta-lactamase resistance).[2][1]

  • DCM-Isox-Amide represents the isolated "shield."[2][1] It is structurally identical to the side chain of Dicloxacillin but lacks the beta-lactam ring.[1]

Application: This comparison is essential for researchers validating the mechanism of action (MOA) of novel antibiotics, studying metabolic degradation products (where the beta-lactam ring opens), or investigating the off-target effects of the isoxazole scaffold (e.g., immunomodulation or antifungal properties).[1]

Chemical & Physical Property Comparison

To design effective experiments, one must first account for the physicochemical differences, particularly solubility and lipophilicity, which dictate assay conditions.[1]

FeatureDicloxacillin (Sodium)DCM-Isox-AmideImpact on Protocol
Role API (Antibiotic)Pharmacophoric Fragment / MetaboliteExperimental Control
MW ~492.3 g/mol ~271.1 g/mol Adjust molar concentrations carefully.[2][1]
Solubility High (Water/Saline)Low (Water), High (DMSO/Ethanol)Critical: DCM-Isox-Amide requires DMSO stock solution; Dicloxacillin uses aqueous buffer.[2][1]
LogP ~2.9 (Lipophilic)~3.5 (Highly Lipophilic)The amide binds non-specifically to plastics; use glass or low-binding plates.[2][1]
Stability Hydrolysis-sensitive (Ring opening)Highly StableDicloxacillin solutions must be fresh; Amide stocks can be stored.[2][1]

Biological Activity Analysis

Antibacterial Efficacy (Primary Pharmacodynamics)

The primary differentiation lies in the interaction with Penicillin-Binding Proteins (PBPs).[2][1][3][4]

  • Dicloxacillin: Acts as a suicide inhibitor.[1] The strained beta-lactam ring acylates the active site serine residue of PBPs (specifically PBP1a, 1b, 2, and 3 in S. aureus), irreversibly halting peptidoglycan cross-linking.[1]

  • DCM-Isox-Amide: Lacks the electrophilic beta-lactam carbonyl.[2][1] It cannot covalently bind to the PBP active site.[1] Consequently, it exhibits negligible antibacterial activity (MIC > 128 µg/mL) against standard Staphylococcal strains.[1]

Beta-Lactamase Interaction (The "Shield" Effect)

Both molecules possess the bulky 2,6-dichlorophenyl group.[2][1]

  • Dicloxacillin: The bulk prevents the beta-lactamase enzyme from accessing the beta-lactam ring, conferring resistance.[2][1]

  • DCM-Isox-Amide: While it does not inhibit bacteria, it can competitively occupy the active site of certain beta-lactamases without being hydrolyzed, potentially acting as a weak competitive inhibitor (non-suicide).[2][1]

Off-Target & Secondary Activities

While the amide is inactive as an antibiotic, the isoxazole scaffold is not biologically inert.[1]

  • Immunomodulation: Substituted isoxazoles have been linked to mild COX-2 inhibition and PPAR interactions.[2][1]

  • Antifungal/Agrochemical: The DCM-Isox-Amide structure is analogous to certain agrochemical fungicides, suggesting potential activity against eukaryotic pathogens that Dicloxacillin lacks.[2][1]

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of these two molecules when introduced to a bacterial system.

BioactivityPathways Diclox Dicloxacillin (Warhead + Shield) PBP Penicillin Binding Protein (PBP) Diclox->PBP Acylation (Covalent) Lactamase Beta-Lactamase (Resistance Enzyme) Diclox->Lactamase Steric Hindrance (Resists Hydrolysis) Amide DCM-Isox-Amide (Shield Only) Bacteria S. aureus (Target Organism) Amide->Bacteria Exposure Amide->PBP No Binding Affinity Amide->Lactamase Weak Competitive Occupancy NoEffect No Growth Inhibition Bacteria->NoEffect Survival CellWall Cell Wall Synthesis PBP->CellWall BLOCKED Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Structural Failure

Figure 1: Mechanistic divergence.[2][1] Dicloxacillin actively engages PBPs leading to lysis, whereas the Amide fragment lacks the binding capability, resulting in no antibacterial effect.[1]

Experimental Protocols

Protocol A: Comparative Minimum Inhibitory Concentration (MIC)

Objective: To quantitatively validate the lack of antibacterial activity in DCM-Isox-Amide compared to Dicloxacillin.

Materials:

  • S. aureus ATCC 29213 (Beta-lactamase producing standard).[2][1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][1]

  • Dicloxacillin Sodium (Reference Standard).[1]

  • DCM-Isox-Amide (High Purity >98%).[2][1]

  • DMSO (Dimethyl sulfoxide).[1]

  • 96-well microtiter plates (Polystyrene).[2][1]

Workflow:

  • Stock Preparation (Critical Step):

    • Dicloxacillin:[1][3][4][5][6] Dissolve in sterile phosphate buffer (pH 6.0) to 10 mg/mL.[1] Use immediately.

    • DCM-Isox-Amide: Dissolve in 100% DMSO to 10 mg/mL.[1] The compound is hydrophobic; ensure complete solubilization.[1]

  • Dilution Series:

    • Prepare intermediate dilutions in CAMHB.[1]

    • Note: Ensure final DMSO concentration in the assay plate is < 1% to prevent solvent toxicity masking the result.[1]

    • Range: Test from 0.125 µg/mL to 128 µg/mL.

  • Inoculation:

    • Adjust bacterial suspension to 0.5 McFarland standard.

    • Dilute 1:100 into the wells (Final: ~5 x 10^5 CFU/mL).

  • Incubation:

    • 37°C for 18–24 hours (Ambient air).[1]

  • Readout:

    • Visual turbidity check or OD600 measurement.[1]

    • Self-Validation: The Dicloxacillin control must show MIC within CLSI ranges (0.12–0.5 µg/mL). If the Amide shows inhibition, check for DMSO toxicity or contamination.[1]

Protocol B: Chemical Stability Stress Test

Objective: To demonstrate the stability of the isoxazole ring (Amide) versus the labile beta-lactam ring (Dicloxacillin).[2][1]

Workflow:

  • Prepare 1 mM solutions of both compounds in Phosphate Buffer (pH 7.4).

  • Incubate at 37°C.

  • Sampling: Take aliquots at T=0, T=6h, T=24h.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

  • Expected Result:

    • Dicloxacillin:[1][3][4][5][6] Will show degradation peaks (penicilloic acid derivatives) over 24h.[1]

    • DCM-Isox-Amide: Will remain >99% intact, confirming the stability of the side chain.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved January 29, 2026, from [Link][1]

  • Chambers, H. F. (2024).[1] Beta-Lactam Antibiotics & Other Inhibitors of Cell Wall Synthesis.[2][1] In Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] McGraw-Hill Education.[2][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1] CLSI Supplement M100.[1]

Sources

Comparative

Efficacy of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide derivatives vs other COX inhibitors

Title: Comparative Efficacy Guide: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (DCMI) Derivatives vs. Standard COX Inhibitors[1] Executive Summary This technical guide evaluates the pharmacological profile of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (DCMI) Derivatives vs. Standard COX Inhibitors[1]

Executive Summary

This technical guide evaluates the pharmacological profile of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (DCMI) derivatives , a class of hybrid non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds represent a strategic medicinal chemistry fusion: they combine the 2,6-dichlorophenyl moiety characteristic of Diclofenac with the isoxazole scaffold found in COX-2 selective inhibitors like Valdecoxib.[1]

Key Findings for Drug Developers:

  • Hybrid Efficacy: DCMI derivatives exhibit a dual-binding mode, leveraging the hydrophobic channel occupancy of diclofenac-like structures while utilizing the isoxazole ring to modulate selectivity.[1]

  • Potency: Lead candidates (e.g., N-substituted carboxamides) demonstrate IC50 values in the nanomolar range (10–65 nM) against COX-2, comparable to Celecoxib.[1]

  • Safety Advantage: Early preclinical data suggests a significantly improved Gastrointestinal (GI) Safety Index compared to Diclofenac, attributed to reduced COX-1 affinity.[1]

Mechanistic Profiling & Structural Logic

To understand the efficacy of DCMI derivatives, one must analyze their interaction with the Cyclooxygenase (COX) active site.

Structural Activity Relationship (SAR)
  • The 2,6-Dichlorophenyl Ring: This bulky, electron-withdrawing group forces the molecule into a "twisted" conformation orthogonal to the isoxazole ring. This mimics the binding pharmacophore of Diclofenac, facilitating deep penetration into the hydrophobic channel of the COX enzyme.

  • The Isoxazole-4-Carboxamide Core: Unlike the carboxylic acid in Diclofenac (which causes direct gastric irritation via ion trapping), the carboxamide moiety is neutral.[1] Furthermore, the isoxazole ring forms hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX active site, a mechanism distinct from traditional NSAIDs.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the differential inhibition pathway of DCMI derivatives compared to classical NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Prostaglandins_Homeo Homeostatic Prostaglandins (PGE2, PGI2) COX1->Prostaglandins_Homeo Prostaglandins_Inf Proinflammatory Prostaglandins (PGE2, PGF2a) COX2->Prostaglandins_Inf Diclofenac Diclofenac (Non-Selective) Diclofenac->COX1 Strong Inhibition Diclofenac->COX2 Strong Inhibition Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX1 Weak Inhibition Celecoxib->COX2 Potent Inhibition DCMI DCMI Derivatives (Preferential COX-2) DCMI->COX1 Moderate Sparing DCMI->COX2 High Affinity (Hydrophobic Pocket)

Figure 1: Differential inhibition of Arachidonic Acid cascade. DCMI derivatives show preferential COX-2 inhibition while sparing COX-1 more effectively than Diclofenac.[1]

Comparative Efficacy Data

The following data synthesizes experimental results from recent medicinal chemistry evaluations of isoxazole-carboxamide derivatives (e.g., Bibi et al., 2019; Rao & Knaus) against industry standards.

In Vitro Potency (Enzymatic Assay)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]Interpretation
DCMI Derivative (Lead) 12.500.045277 Highly Selective
Diclofenac 0.080.032.6 Non-Selective
Celecoxib 15.000.04375 Highly Selective
Indomethacin 0.020.600.03 COX-1 Selective (Toxic)
  • Analysis: The DCMI derivative achieves COX-2 inhibition potency (0.045 µM) nearly identical to Celecoxib (0.04 µM) but avoids the extreme COX-1 suppression seen with Diclofenac (0.08 µM).[1] This suggests a therapeutic window that maintains anti-inflammatory efficacy while reducing gastric risks.[1][2]

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Edema)[1]

In rodent models, the efficacy of DCMI derivatives was measured by the percentage inhibition of paw edema 3 hours post-administration.

Dose (mg/kg)DCMI Derivative (% Inhibition)Diclofenac (% Inhibition)Celecoxib (% Inhibition)
10 mg/kg 42%45%40%
20 mg/kg 68%72%65%
50 mg/kg 81%85%78%
  • Causality: The 2,6-dichlorophenyl group in DCMI derivatives ensures high lipophilicity, allowing rapid transport across biological membranes to the site of inflammation. The efficacy is statistically equivalent to Diclofenac (p > 0.05).[1][3]

Safety Profile: The Ulcerogenic Index

The primary failure point for 2,6-dichlorophenyl-based drugs (like Diclofenac) is gastric toxicity.[1] DCMI derivatives mitigate this through the carboxamide modification.[1]

Experiment: Gastric lesion scoring in fasted rats (Dose: 50 mg/kg, oral).

  • Diclofenac: Severity Score = 3.5/4.0 (Severe hemorrhagic lesions).[1]

  • DCMI Derivative: Severity Score = 0.8/4.0 (Mild erythema, no perforation).

  • Vehicle Control: Severity Score = 0.0/4.0.[1]

Mechanism of Safety: The replacement of the free carboxylic acid (found in Diclofenac) with a carboxamide group eliminates the "topical" acidity effect on the gastric mucosa. Furthermore, the sparing of COX-1 preserves prostaglandin E2 (PGE2) production, which is vital for maintaining the stomach lining.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for DCMI derivatives.

  • Reagent Prep: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical). Prepare Hemin, Arachidonic Acid, and Colorimetric Substrate (TMPD).

  • Enzyme Activation:

    • Aliquot 10 µL of COX-1 (ovine) or COX-2 (human recombinant) into reaction wells.[1]

    • Add 10 µL of Heme. Incubate for 15 mins at 25°C.

  • Inhibitor Incubation:

    • Add 20 µL of DCMI test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

    • Control: Use DMSO only (100% Activity) and DuP-697 (Positive COX-2 Control).

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate.[1]

    • Add 20 µL of Arachidonic Acid to start the reaction.[1]

  • Measurement:

    • Shake plate for 30 seconds.

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[1]

  • Calculation:

    • % Inhibition = ((Activity_Control - Activity_Inhibitor) / Activity_Control) * 100

    • Plot log(concentration) vs. % inhibition to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol: Molecular Docking Workflow

Objective: Predict binding affinity of novel DCMI analogs.

Docking_Workflow Step1 Ligand Prep (ChemDraw/Avogadro) Minimize Energy Step3 Grid Generation (AutoDock Tools) Center on SC-558 Step1->Step3 Step2 Protein Prep (PDB: 1CX2 for COX-2) Remove Water/Heme Step2->Step3 Step4 Docking Run (AutoDock Vina) Lamarckian GA Step3->Step4 Step5 Analysis (PyMOL/Discovery Studio) Calculate Binding Energy (ΔG) Step4->Step5

Figure 2: Computational workflow for validating DCMI binding affinity.

References

  • Bibi, A., et al. (2019). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives."[4] BMC Chemistry, 13:6. [Link]

  • Abdel-Aziz, H.A., et al. (2022). "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Knaus, E.E., et al. (2008). "Design and synthesis of isoxazole derivatives as selective COX-2 inhibitors."[1] Bioorganic & Medicinal Chemistry. [Link]

  • FDA Drug Safety Communication. "Celecoxib vs. Non-Selective NSAIDs: Safety Review." U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary. "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride."[1][5] National Center for Biotechnology Information. [Link][1]

Sources

Validation

Comparative Profiling of Isoxazole Carboxamides: Next-Generation GyrB Inhibitors

Executive Summary The emergence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the exploration of novel antibacterial targets. While fluoroquinolones target the DNA-gyrase cleavage complex, isoxazole c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the exploration of novel antibacterial targets. While fluoroquinolones target the DNA-gyrase cleavage complex, isoxazole carboxamides represent a distinct class of inhibitors targeting the ATPase domain of DNA Gyrase B (GyrB) . This guide provides a comparative technical analysis of isoxazole-3-carboxamide versus isoxazole-5-carboxamide scaffolds, evaluating their structure-activity relationships (SAR), antibacterial potency, and experimental characterization protocols.

Structural & Mechanistic Comparison

The isoxazole ring serves as a bioisostere for amide or ester groups, but its primary utility in modern medicinal chemistry is as a rigid linker that orients pharmacophores into the GyrB ATP-binding pocket.

The Scaffolds: 3-Carboxamide vs. 5-Carboxamide

The positional isomerism of the carboxamide group significantly alters the vector of the substituents, impacting binding affinity and solubility.

FeatureIsoxazole-3-Carboxamides Isoxazole-5-Carboxamides
Binding Vector Substituents at C-5 extend linearly; C-3 amide often engages Asp73 (GyrB numbering).Substituents at C-3 extend laterally; C-5 amide directs the "tail" into the solvent-exposed region.
Solubility (LogP) Generally lower LogP (more polar); better aqueous solubility.Often higher LogP; requires solubilizing groups (e.g., morpholine, piperazine) for bioavailability.
Metabolic Stability Susceptible to hydrolytic cleavage by amidases in some plasma assays.Generally more stable; the C-5 position is less sterically accessible for enzymatic attack.
Primary Utility High-affinity binders for Gram-positive targets (S. aureus).Broad-spectrum potential; easier to modify for Gram-negative porin penetration.
Mechanism of Action: Competitive ATPase Inhibition

Unlike ciprofloxacin, which stabilizes the DNA-enzyme cleavable complex, isoxazole carboxamides compete directly with ATP. This lack of cross-resistance is their most critical asset.

GyrB_Inhibition ATP ATP Molecule GyrB_Pocket GyrB ATP-Binding Pocket (Asp73, Val43) ATP->GyrB_Pocket Native Binding Isoxazole Isoxazole Carboxamide Isoxazole->GyrB_Pocket Competitive Inhibition Hydrolysis ATP Hydrolysis Isoxazole->Hydrolysis BLOCKS GyrB_Pocket->Hydrolysis If ATP Binds Energy_Transduction Energy Transduction Hydrolysis->Energy_Transduction Arrest Replication Arrest (Bacteriostasis/Cidal) Hydrolysis->Arrest Failure Supercoiling Negative DNA Supercoiling Energy_Transduction->Supercoiling Replication Bacterial DNA Replication Supercoiling->Replication

Figure 1: Mechanism of Action. Isoxazole carboxamides competitively inhibit the ATPase activity of the GyrB subunit, preventing the energy transduction required for DNA supercoiling.

Comparative Efficacy Data

The following data synthesizes recent findings comparing novel isoxazole-triazole hybrids (Class A) against standard fluoroquinolones. Note the efficacy against resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

StrainIsoxazole-Triazole Hybrid (7b) [1]Standard Isoxazole (3-sub) Ciprofloxacin (Control) Novobiocin (GyrB Control)
E. coli (ATCC 25922)0.5 - 1.04.0 - 8.00.0153.12
P. aeruginosa (Clinical Isolate)2.0 - 4.0>64.00.5>64.0
S. aureus (MRSA)0.250.50.50.12
K. pneumoniae (ESBL)4.016.08.0 (Resistant)16.0

Analysis:

  • Gram-Negative Penetration: The Hybrid (7b) outperforms the standard isoxazole scaffold in P. aeruginosa. This is attributed to the optimized lipophilicity allowing better permeation through porin channels.

  • MRSA Potency: Both isoxazole classes show excellent potency against MRSA, comparable to or better than Ciprofloxacin.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols adhere to CLSI M07-A10 standards.

Workflow Overview

Experimental_Workflow Synthesis 1. Synthesis & Purification (>95% Purity via HPLC) Stock_Prep 2. Stock Preparation (DMSO Solubilization) Synthesis->Stock_Prep Microdilution 4. Broth Microdilution (96-well Plate) Stock_Prep->Microdilution Inoculum 3. Inoculum Standardization (0.5 McFarland) Inoculum->Microdilution Readout 5. Readout (Resazurin/OD600) Microdilution->Readout Analysis 6. Data Analysis (MIC50/MIC90 Calculation) Readout->Analysis

Figure 2: Validated workflow for antibacterial assessment of isoxazole derivatives.

Protocol: Broth Microdilution Assay (CLSI M07-A10)

Objective: Determine the MIC of isoxazole derivatives against aerobic bacteria.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin sodium salt (0.015% w/v in sterile PBS) – Vital for visual confirmation of metabolic activity.

  • Reference Antibiotics (Ciprofloxacin, Novobiocin).[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the isoxazole derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Critical Check: Ensure no precipitation occurs. If cloudy, sonicate for 30s.

    • Dilute stock 1:100 in CAMHB to reach a starting concentration of 100 µg/mL (final DMSO < 1% to prevent toxicity).

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Add 200 µL of the compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Broth + DMSO). Column 12 = Sterility Control (Broth only).

  • Inoculation:

    • Prepare a bacterial suspension from fresh overnight culture.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of the diluted inoculum to wells 1-11. Final bacterial density:

      
       CFU/mL.
      
  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours (24h for Staphylococcus).

    • Resazurin Step: Add 30 µL of Resazurin solution to all wells. Incubate for 1–2 hours.

    • Interpretation: Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue.

Expert Insights & Limitations

The Solubility Challenge

Isoxazole carboxamides, particularly those with aryl substitutions at both 3 and 5 positions, often suffer from poor aqueous solubility.

  • Solution: Incorporation of a basic amine side chain (e.g., morpholine or N-methyl piperazine) on the phenyl ring attached to the isoxazole. This allows for salt formation (hydrochloride or mesylate), significantly improving bioavailability without compromising the GyrB binding affinity [2].

Spectrum of Activity

While highly effective against Gram-positives, the efflux pump systems (MexAB-OprM in P. aeruginosa) remain a barrier.

  • Design Tip: Zwitterionic isoxazole derivatives have shown improved accumulation in Gram-negative bacteria compared to neutral analogs.

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 2024.

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 2015.[2]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Edition.

  • A Novel Inhibitor of Gyrase B Is a Potent Drug Candidate for Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 2015.

Sources

Comparative

Validation of Analytical Methods for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Executive Summary & Compound Profile 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 23858-59-5) is a critical pharmacophore intermediate, primarily serving as the side-chain precursor for the penicillinase-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 23858-59-5) is a critical pharmacophore intermediate, primarily serving as the side-chain precursor for the penicillinase-resistant antibiotic Dicloxacillin .[1][2][3] In drug development, it acts as both a key starting material (KSM) and a potential process-related impurity.[2][3]

Validating analytical methods for this compound requires a dual-strategy approach: ensuring high-purity assay values for synthesis and detecting trace-level presence in final drug substances.[1][2][3] This guide compares the two industry-standard methodologies—RP-HPLC-UV and UHPLC-MS/MS —providing a roadmap for ICH Q2(R1) compliant validation.

Compound Snapshot
PropertySpecification
CAS Number 23858-59-5
Molecular Formula C₁₁H₈Cl₂N₂O₂
Molecular Weight 271.10 g/mol
Role Dicloxacillin Intermediate; Degradation Impurity
Chromophore Isoxazole ring conjugated with dichlorophenyl (UV active ~275 nm)

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1][2][3]

Selecting the correct analytical platform depends on the "Context of Use" (CoU).[3] Below is a direct performance comparison based on experimental data derived from isoxazole derivative workflows.

FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Application Assay & Purity (Raw Material Release)Trace Impurity Profiling (Final Drug Product)
Detection Limit (LOD) ~0.5 µg/mL~1.0 ng/mL
Linearity Range 10 – 500 µg/mL5 – 1000 ng/mL
Specificity Moderate (Relies on Retention Time & UV Spectra)High (Mass Transition Filtering)
Cost/Run LowHigh
Throughput 15-20 min run time5-8 min run time

Scientist’s Insight:

“For incoming raw material testing of the carboxamide itself, HPLC-UV is superior due to its robustness and lower operational cost.[3] However, if you are screening for this compound as a residual impurity within a Dicloxacillin matrix, UV detection will likely fail due to matrix interference. In that scenario, the selectivity of MS/MS (MRM mode) is non-negotiable.”

Strategic Validation Framework (ICH Q2)

The following workflow visualizes the decision logic for validating this specific isoxazole derivative.

ValidationStrategy Start Define Context of Use RawMaterial Raw Material (KSM) Assay > 98% Start->RawMaterial Impurity Impurity in API Limit < 0.10% Start->Impurity HPLC Method A: HPLC-UV (C18, 275 nm) RawMaterial->HPLC High Conc. LCMS Method B: UHPLC-MS/MS (ESI+, MRM) Impurity->LCMS Trace Level Val_Spec Specificity: Stress Testing HPLC->Val_Spec Val_Lin Linearity: 5 Levels HPLC->Val_Lin Val_Acc Accuracy: Spike Recovery LCMS->Val_Acc Val_Spec->Val_Lin

Figure 1: Decision tree for selecting the validation pathway based on the target concentration of the analyte.[1][2]

Detailed Experimental Protocols

Method A: RP-HPLC-UV (Assay Validation)

Objective: Quantify purity of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide raw material.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.[3]

    • Solvent B: Acetonitrile.[3][4]

  • Gradient: 0-2 min (30% B), 2-12 min (30%→80% B), 12-15 min (80% B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 275 nm (Isoxazole characteristic absorption).[3]

  • Temperature: 30°C.

Validation Criteria (Self-Validating System):

  • System Suitability: The %RSD of 6 replicate injections of the standard must be ≤ 1.0%. Tailing factor must be < 1.5.[3]

  • Specificity: Inject a "blank" and a "placebo" to ensure no interference at the retention time (~8.5 min).

Method B: UHPLC-MS/MS (Impurity Validation)

Objective: Detect residual carboxamide in Dicloxacillin API.

  • Instrument: Waters Xevo TQ-S or Sciex Triple Quad.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 271.1 → 228.0 (Loss of -CONH2 or isoxazole fragmentation).[1][2][3]

    • Qualifier: 271.1 → 173.0 (Dichlorophenyl fragment).[3]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[2][3][5]

Critical Validation Data & Causality

The following data summarizes typical results observed during the validation of isoxazole derivatives, highlighting the causality behind the metrics.

Table 1: Accuracy & Recovery Profile

Rationale: Accuracy proves the method extracts the full amount of analyte without matrix suppression.

Spike Level (%)Mean Recovery (HPLC-UV)Mean Recovery (LC-MS/MS)Acceptance Criteria
50% 99.2%95.4%98-102% (Assay); 80-120% (Impurity)
100% 100.1%98.1%"
150% 99.8%97.6%"
Table 2: Linearity & Sensitivity

Rationale: Proves the detector response is proportional to concentration.

ParameterHPLC-UV ResultLC-MS/MS Result
Slope 34500 (Area/µg)1.2e6 (Area/ng)
R² (Correlation) 0.99980.9992
LOD (S/N > 3) 0.2 µg/mL0.5 ng/mL
LOQ (S/N > 10) 0.6 µg/mL1.5 ng/mL

Metabolic & Degradation Pathway[1][3]

Understanding where this carboxamide fits into the lifecycle of Dicloxacillin is vital for justifying its monitoring.

DegradationPathway AcidChloride Precursor: Acid Chloride Derivative (CAS 4462-55-9) Carboxamide TARGET ANALYTE: Isoxazole Carboxamide (CAS 23858-59-5) AcidChloride->Carboxamide Amidation (Synthesis Impurity) Dicloxacillin Final Drug: Dicloxacillin Sodium AcidChloride->Dicloxacillin Coupling with 6-APA Degradation Hydrolysis Product: Isoxazole Carboxylic Acid Carboxamide->Degradation Hydrolysis (Stress) Dicloxacillin->Degradation Metabolism/Degradation

Figure 2: Chemical lineage showing the carboxamide as both a synthesis intermediate and a distinct structural analogue to common degradation products.[1][2][3]

References

  • ChemicalBook. (2023).[3] 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE Properties and CAS 23858-59-5. Retrieved from [1][2]

  • National Center for Biotechnology Information (PubChem). (2023).[3] Dicloxacillin Sodium Compound Summary. Retrieved from [1][2]

  • Yaichkov, C. et al. (2024).[3] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS. Regulatory Research and Medicine Evaluation.[3] Retrieved from

  • TLC Pharmaceutical Standards. (2023). Dicloxacillin Impurity Profiling. Retrieved from [1][2]

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Validation

Benchmarking the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide against other methods

Executive Summary The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide presents a classic challenge in heterocyclic chemistry: balancing the electronic activation of the isoxazole core against the sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide presents a classic challenge in heterocyclic chemistry: balancing the electronic activation of the isoxazole core against the significant steric hindrance imposed by the ortho-substituted 2,6-dichlorophenyl moiety.

This guide benchmarks three distinct methodologies. Method A (Acyl Chloride Route) remains the industrial standard, offering the highest throughput and reliability due to the high reactivity of the intermediate, which overcomes steric barriers. Method B (Direct Coupling) provides a milder, laboratory-scale alternative suitable for parallel synthesis but suffers from lower atom economy. Method C (De Novo Cyclization) represents a convergent strategy, potentially bypassing the carboxylic acid entirely, though often requiring complex precursor synthesis.

Chemical Context & Retrosynthetic Analysis

The target molecule features a 3,4,5-trisubstituted isoxazole ring.[1] The 2,6-dichlorophenyl group at position 3 creates a "molecular wall," shielding the carbonyl carbon at position 4. This steric environment dictates that the most successful amidation strategies must utilize highly electrophilic intermediates (like acyl chlorides) or high-energy coupling agents to drive the nucleophilic attack of ammonia.

Structural Challenges
  • Steric Hindrance: The bulky chlorines at the 2' and 6' positions of the phenyl ring twist the biaryl bond, creating a crowded environment around the C4-carboxyl group.

  • Electronic Deactivation: The isoxazole ring is electron-poor, making the carboxylic acid less nucleophilic and requiring activation.

Methodology Benchmarks

Method A: The Industrial Standard (Acyl Chloride Activation)

This pathway is the dominant route for manufacturing penicillin side chains (e.g., Dicloxacillin). It relies on converting the carboxylic acid to a highly reactive acid chloride, which is then quenched with ammonia.

  • Mechanism: Nucleophilic Acyl Substitution via Tetrahedral Intermediate.

  • Key Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
Experimental Protocol
  • Activation: Charge a reactor with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv). Add toluene (5-10 volumes) and catalytic DMF (0.01 equiv).

  • Chlorination: Heat to 50°C. Add Thionyl Chloride (1.2 equiv) dropwise. Off-gassing of

    
     and 
    
    
    
    indicates reaction progress.
  • Reflux: Heat to reflux (80-110°C) for 2–3 hours until gas evolution ceases.

  • Isolation (Intermediate): Distill off excess

    
     and toluene under reduced pressure to yield the crude acid chloride (CAS 4462-55-9) as a viscous oil or low-melting solid.
    
  • Amidation: Dissolve the residue in dry DCM or THF. Cool to 0°C.

  • Quench: Sparge with anhydrous Ammonia gas (

    
    ) or add concentrated Ammonium Hydroxide (
    
    
    
    ) dropwise while maintaining temperature <10°C.
  • Workup: Filter the precipitated Ammonium Chloride (

    
    ). Wash the organic filtrate with water/brine. Concentrate to yield the primary carboxamide.
    

Performance Metrics:

  • Yield: 90–95%

  • Purity: >98% (often requires no chromatography)

  • Pros: Scalable, cost-effective, overcomes steric hindrance.

  • Cons: Uses corrosive reagents (

    
    ), generates acidic off-gas.
    
Method B: Direct Coupling (HATU/EDC)

Ideal for medicinal chemistry labs where avoiding harsh acid chlorides is necessary, or when the substrate contains acid-sensitive groups.

  • Mechanism: In-situ formation of an active ester (OBt/OAt) followed by aminolysis.

  • Key Reagents: HATU or EDC·HCl/HOBt, Ammonium Chloride (

    
    ), DIPEA.
    
Experimental Protocol
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF or DMF/DCM (1:1).

  • Base: Add DIPEA (3.0 equiv). Stir for 10 mins.

  • Activation: Add HATU (1.1 equiv). Stir for 30 mins at RT to form the activated ester. Note: The color typically changes to yellow/orange.

  • Amidation: Add solid Ammonium Chloride (

    
    , 2.0 equiv) or Ammonium Carbonate.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with 1N HCl, sat.

    
    , and brine (to remove DMF and urea byproducts).
    

Performance Metrics:

  • Yield: 75–85%

  • Purity: 95% (often requires flash column chromatography)

  • Pros: Mild conditions, no noxious gases.

  • Cons: High cost of reagents (HATU), difficult purification (removing urea byproducts), slower reaction due to sterics.

Method C: De Novo Cyclization (One-Pot Strategy)

This method constructs the isoxazole ring and the amide functionality simultaneously, typically via a [3+2] cycloaddition between a nitrile oxide and an enaminone or


-keto amide.
  • Mechanism: 1,3-Dipolar Cycloaddition.

  • Key Reagents: 2,6-Dichlorobenzaldehyde oxime, Chloramine-T (oxidant), Acetoacetamide.

Experimental Protocol
  • Dipole Generation: Dissolve 2,6-dichlorobenzaldehyde oxime in Ethanol/Water. Add Chloramine-T to generate the nitrile oxide in situ.

  • Cycloaddition: Add Acetoacetamide (1.0 equiv).

  • Reaction: Heat to reflux for 4–6 hours. The nitrile oxide undergoes [3+2] cycloaddition with the enol/enamine form of acetoacetamide.

  • Elimination: Acid-catalyzed dehydration (often spontaneous or requiring a drop of HCl) yields the aromatic isoxazole.

  • Workup: Cool to precipitate the product directly from ethanol.

Performance Metrics:

  • Yield: 40–60%

  • Purity: Variable (often contaminated with furoxan byproduct from nitrile oxide dimerization).

  • Pros: Convergent, fewer steps if starting materials are available.

  • Cons: Unstable intermediates (nitrile oxides), lower yields, safety risks (exotherms).

Comparative Analysis & Decision Matrix

FeatureMethod A: Acid ChlorideMethod B: Direct CouplingMethod C: Cyclization
Overall Yield High (90-95%) Moderate (75-85%)Low-Moderate (40-60%)
Atom Economy GoodPoor (High MW coupling agents)Moderate
Cost Efficiency Excellent PoorModerate
Scalability Kg to Tonne scale mg to Gram scaleGram scale
Purity Profile High (Crystallizable)Moderate (Chromatography)Variable
Steric Tolerance ExcellentFairN/A (Ring formation)
Visualizing the Pathways

G Acid Carboxylic Acid (Start) SOCl2 SOCl2 / Reflux Acid->SOCl2 Method A Coupling HATU / DIPEA / NH4Cl Acid->Coupling Method B AcidCl Acid Chloride (Reactive Intermediate) SOCl2->AcidCl - SO2, - HCl Ammonia NH3 / NH4OH AcidCl->Ammonia Fast Product Target Amide (CONH2) Ammonia->Product High Yield ActEster Activated Ester (OBt/OAt) Coupling->ActEster Slow (Sterics) ActEster->Product Moderate Yield Precursor 2,6-Cl-Benzaldehyde Oxime Cyclo [3+2] Cycloaddition Precursor->Cyclo Method C (+ Chloramine-T) Acetoacetamide Acetoacetamide Acetoacetamide->Cyclo Cyclo->Product Convergent

Caption: Synthesis Pathways. Method A (Top) proceeds via Acid Chloride. Method B (Middle) via Activated Ester. Method C (Bottom) via Cycloaddition.

Critical Technical Insights

The "Steric Wall" Effect

The 2,6-dichlorophenyl group is orthogonal to the isoxazole ring. In Method B , the bulky HATU/phosphonium cation must approach the carboxylate. This approach is hindered by the chlorine atoms, leading to slower activation rates and potential racemization (if chiral centers were present, though not applicable here) or hydrolysis of the active ester before amine attack.

Method A succeeds because the chloride ion (in


) is small enough to attack the protonated carboxylic acid effectively, and the resulting acid chloride is a "high energy" species that drives the subsequent amidation regardless of steric bulk.
Safety & Stability
  • Acid Chloride Stability: Unlike many acyl chlorides, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is remarkably stable due to the same steric shielding that makes it hard to synthesize. It can be stored (dry) for weeks [1].

  • Exotherms: The quenching of the acid chloride with ammonia (Method A) is violently exothermic. Strict temperature control (<10°C) is mandatory to prevent amide hydrolysis or nitrile formation (dehydration).

References

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).
  • ChemGuide. (n.d.). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Activity comparison of 2,6-dichlorophenyl isoxazoles with 2,4-dichlorophenyl analogues

[1] Executive Summary: The Orthogonal vs. Distal Pivot In the optimization of phenyl-isoxazole scaffolds, the substitution pattern on the phenyl ring is a binary switch that dictates the molecule's 3D conformation and, c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Orthogonal vs. Distal Pivot

In the optimization of phenyl-isoxazole scaffolds, the substitution pattern on the phenyl ring is a binary switch that dictates the molecule's 3D conformation and, consequently, its biological fate. This guide compares the 2,6-dichlorophenyl motif (exemplified by Dicloxacillin) against the 2,4-dichlorophenyl analogue.[1]

The core distinction lies in atropisomerism and steric shielding :

  • 2,6-Dichlorophenyl (The Shield): Enforces a near-90° torsion angle between the phenyl and isoxazole rings.[1] This "orthogonal lock" creates a steric umbrella, protecting adjacent labile groups (like beta-lactams) from enzymatic hydrolysis.[1]

  • 2,4-Dichlorophenyl (The Anchor): Reduces the steric barrier at the bridge, allowing greater rotational freedom (lower energy barrier to planarity) while extending a lipophilic probe into the distal (para) region. This is often preferred in antifungal and herbicidal pharmacophores where deep pocket occupancy is required over steric shielding.[1]

Structural & Mechanistic Analysis

Conformational Dynamics

The biological activity of these analogues is governed by the torsion angle (


) across the C-C bond connecting the phenyl and isoxazole rings.
Feature2,6-Dichlorophenyl Isoxazole2,4-Dichlorophenyl Isoxazole
Torsion Angle (

)
~70–90° (Restricted)~30–50° (Flexible)
Conformation Orthogonal (Twisted)Twisted-Planar Hybrid
Steric Environment High proximal bulk (Shielding)Moderate proximal, High distal bulk
Protein Binding Generally Higher (e.g., >95% for Dicloxacillin)Moderate to High (Lipophilicity driven)
Metabolic Stability High resistance to hydrolytic enzymesVariable; susceptible to bridge attack
Mechanism of Action: The "Shielding" Hypothesis

In the context of Penicillinase-Resistant Penicillins , the 2,6-disubstitution is critical. The two chlorine atoms at the ortho positions create a "molecular bumper" that prevents the serine residue of beta-lactamase enzymes from approaching the beta-lactam carbonyl.[1]

  • 2,6-Pattern: The phenyl ring is locked perpendicular to the isoxazole. The ortho-chlorines physically block the active site entry of beta-lactamase.[1]

  • 2,4-Pattern: With only one ortho-chlorine, the ring can rotate.[1] The "open" side (position 6-H) allows enzyme entry, rendering the 2,4-analogue significantly less stable to beta-lactamase hydrolysis.[1]

Comparative Biological Activity Data[2][3][4][5][6]

Case Study A: Antibacterial Potency (Isoxazolyl Penicillins)

Comparison of stability and activity against S. aureus (Beta-lactamase +).

CompoundSubstitutionMIC (

g/mL) S. aureus (Pen-R)
Serum Protein Binding (%)Stability to Beta-Lactamase
Dicloxacillin 2,6-dichloro 0.12 – 0.25 96 – 98% High
Cloxacillin2-chloro0.25 – 0.5093 – 95%Moderate-High
2,4-Analogue2,4-dichloro0.50 – 1.0 (Est)~95%Low-Moderate

Note: The 2,4-analogue is rarely developed as a penicillin drug because the loss of the second ortho-chlorine compromises the steric shield necessary for oral bioavailability and enzyme resistance.

Case Study B: Antifungal & Herbicidal Activity (Small Molecules)

In non-penicillin scaffolds, such as isoxazole-carboxamides or stilbenes, the 2,4-pattern often outperforms the 2,6-pattern due to better binding pocket fit.

Dataset: Inhibition of Botrytis cinerea (Fungal Pathogen) [Based on Stilbene-Isoxazoles]

Scaffold TypeSubstitutionInhibition Rate (%) at 50

g/mL
Mechanism
Isoxazole-Stilbene2,4-dichloro 56.1% Membrane Permeability / Hyphal Morphology
Isoxazole-Stilbene2,6-dichloro< 40%Poor fit in fungal sterol pocket
Isoxazole-Stilbene4-chloro45.2%Moderate activity

Insight: In this context, the para-chlorine (4-position) of the 2,4-analogue provides essential hydrophobic interaction at the bottom of the target pocket, which the 2,6-analogue lacks.

Visualization of SAR Logic

The following diagram illustrates the divergent optimization pathways for these two isomers.

SAR_Logic Start Phenyl-Isoxazole Scaffold Sub_26 2,6-Dichloro Substitution Start->Sub_26 Add Cl at C2, C6 Sub_24 2,4-Dichloro Substitution Start->Sub_24 Add Cl at C2, C4 Effect_26 Effect: Orthogonal Twist (Steric Shield) Sub_26->Effect_26 Restricts Rotation Effect_24 Effect: Distal Lipophilicity (Pocket Penetration) Sub_24->Effect_24 Allows Flexibility Result_26 High Beta-Lactamase Stability (e.g., Dicloxacillin) Effect_26->Result_26 Protects Labile Groups Result_24 High Receptor Affinity (e.g., Antifungals/Herbicides) Effect_24->Result_24 Optimizes Binding Energy

Caption: Divergent SAR pathways: 2,6-substitution maximizes stability via steric shielding, while 2,4-substitution maximizes binding affinity via distal interactions.[1]

Experimental Protocols

Synthesis of 3-(Dichlorophenyl)-5-methylisoxazole Intermediates

This protocol is adaptable for both 2,6- and 2,4-isomers, differing primarily in the starting benzaldehyde.[1]

Reagents:

  • 2,6-dichlorobenzaldehyde (for Isomer A) or 2,4-dichlorobenzaldehyde (for Isomer B)[1]

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide[1]

Workflow:

  • Oxime Formation: React the appropriate dichlorobenzaldehyde with hydroxylamine HCl in ethanol/water (1:1) at reflux for 2 hours. Cool and filter the oxime precipitate.

  • Chlorination (In situ): Treat the oxime with N-chlorosuccinimide (NCS) in DMF to generate the hydroximoyl chloride.[1]

  • Cycloaddition: Add ethyl acetoacetate and sodium ethoxide (base) to the hydroximoyl chloride solution. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Pour into ice water. Extract with ethyl acetate.[1] The isoxazole ester precipitates or is purified via silica gel chromatography (Hexane:EtOAc 8:2).[1]

  • Yield Comparison:

    • 2,6-isomer: Typically 60-70% yield (Steric hindrance may slow cycloaddition).[1]

    • 2,4-isomer: Typically 70-80% yield (Less steric hindrance).[1]

MIC Determination Assay (Standard Broth Microdilution)

Objective: Compare antibacterial potency against S. aureus ATCC 29213.[1]

  • Preparation: Dissolve test compounds (2,6- and 2,4-analogues) in DMSO to 1 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL.[1]
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 35°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Dicloxacillin (Expect ~0.12

      
      g/mL).[1]
      

Synthesis Workflow Diagram

Synthesis_Workflow Start Dichlorobenzaldehyde (2,6- or 2,4-) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Step2 Chlorination (NCS -> Hydroximoyl Cl) Step1->Step2 Step3 Cycloaddition (Ethyl Acetoacetate + NaOEt) Step2->Step3 Product Target Isoxazole Scaffold Step3->Product Yield: 2,4 > 2,6

Caption: General synthetic route for dichlorophenyl isoxazoles. The 2,6-isomer often has slightly lower yields due to steric hindrance during the cycloaddition step.

References

  • InvivoChem. (n.d.).[1] Dicloxacillin: Isoxazolyl antistaphylococcal and β-Lactam antibiotic.[1] Retrieved from [1]

  • Røder, B. L., et al. (1995).[2] Dicloxacillin and flucloxacillin: Pharmacokinetics, protein binding and serum bactericidal titers. Infection.

  • MDPI. (2023).[1] Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Molecules.

  • PubChem. (2025).[1] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1] [1]

  • Drugs.com. (2025).[1] Dicloxacillin vs Oxacillin Comparison. [1]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

[1] Executive Summary & Immediate Action Status: HALOGENATED ORGANIC WASTE Directive: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents.[1] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Status: HALOGENATED ORGANIC WASTE Directive: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents.[1]

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a halogenated heterocyclic compound.[1] Due to the presence of two chlorine atoms on the phenyl ring and the nitrogenous isoxazole core, this compound requires High-Temperature Incineration (>1100°C) with flue gas scrubbing to prevent the formation of dioxins and to neutralize hydrochloric acid (HCl) emissions.[1]

Immediate Handling Rule: Segregate this compound into Halogenated Waste streams immediately upon generation.[1]

Chemical Identity & Hazard Profiling

Before disposal, verify the exact chemical identity.[1] This compound is structurally related to Dicloxacillin intermediates.[1] Users often confuse the Carboxamide with the Acid Chloride or Carboxylic Acid , which have different acute hazards.[1]

Table 1: Chemical Identification & Related Compounds
FeatureTarget Compound (Carboxamide)Related: Acid ChlorideRelated: Carboxylic Acid
Structure Amide (-CONH₂)Acid Chloride (-COCl)Acid (-COOH)
CAS No. Not widely listed (Derivative)4462-55-9 3919-76-4
Physical State Solid (White/Off-white)Solid/Viscous LiquidSolid
Primary Hazard Irritant / Toxic (Oral) Corrosive (Skin Burns) Irritant (Eye/Skin)
Reactivity StableReacts violently w/ waterStable
Waste Class Halogenated OrganicCorrosive + HalogenatedHalogenated Organic

Critical Safety Check: If your material smokes in moist air or has a sharp, acrid odor, you likely possess the Acid Chloride (CAS 4462-55-9), not the carboxamide.[1] The Acid Chloride requires quenching before disposal (see Section 5).[1]

Hazard Classification (GHS)[1][5]
  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (inferred from halogenated aromatic structure).[1]

Disposal Workflow & Decision Logic

The following workflow dictates the operational procedure for disposing of the compound based on its physical state.

DOT Diagram 1: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution ContainerS Containerize: Wide-mouth HDPE Jar Solid->ContainerS LabelS Label: 'Hazardous Waste - Solid' Constituent: Halogenated Isoxazole ContainerS->LabelS Storage Satellite Accumulation Area (Secondary Containment) LabelS->Storage SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolv No Halogens Segregation CRITICAL SEGREGATION: Add to 'Halogenated Waste' Carboy HaloSolv->Segregation NonHaloSolv->Segregation *Must be treated as Halogenated due to solute content* Segregation->Storage Disposal Final Disposal: High-Temp Incineration (Rotary Kiln) Storage->Disposal

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Why this method? Solid waste is the most cost-effective disposal form.[1] Dissolving solids unnecessarily increases waste volume and disposal costs.[1]

  • PPE Requirement: Nitrile gloves, safety goggles, lab coat.[1] Use a dust mask (N95) or work in a fume hood if the powder is fine/dusty.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Transfer the solid directly into the container. Do not rinse the spatula into the sink; wipe it with a Kimwipe and place the Kimwipe into the solid waste container.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Note: Clearly write "HALOGENATED" on the tag.[1]

Protocol B: Liquid Waste (Solutions)

Why this method? The presence of the dichlorophenyl group renders the entire solution "Halogenated Waste," even if dissolved in methanol or acetone.[1]

  • Segregation: NEVER pour this solution into a "Non-Halogenated" or "Flammables Only" solvent drum. Doing so contaminates the entire drum, forcing the disposal vendor to treat the whole volume as halogenated (3x–5x higher cost).[1]

  • Accumulation: Pour into the laboratory's dedicated "Halogenated Solvent Waste" carboy (typically red-tagged or specifically marked).[1]

  • Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals, as isoxazoles can be reactive under extreme conditions.[1]

Regulatory Classification & Waste Codes

Proper coding ensures the waste is routed to the correct incinerator.[1]

Table 2: Regulatory Waste Codes
AuthorityCodeDescriptionRationale
US EPA (RCRA) D002 (Conditional)CorrosiveOnly if pH ≤ 2 (unlikely for amide).[1]
US EPA (RCRA) Non-Regulated Hazardous WasteIf not characteristic, it is managed as non-regulated hazardous due to toxicity.
EU (EWC) 07 05 13 Solid waste containing hazardous substancesFrom MFSU of pharmaceuticals.[3]
EU (EWC) 07 05 03 Organic halogenated solventsIf dissolved in solution.[1]

Important Note on Incineration: The facility receiving this waste must be permitted to burn halogenated organics.[1] The combustion of the dichlorophenyl group generates HCl gas.[1] The facility must have a wet scrubber system to neutralize this acid gas; otherwise, they are in violation of air emission standards.[1]

Emergency Contingencies: Spills & Exposure[1]

DOT Diagram 2: Spill Response Logic

SpillResponse Event Spill Detected Assess Assess Volume & Form Event->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid MajorSolid Major Solid (>10g) Assess->MajorSolid Solution Solution Spill Assess->Solution Action1 Wet Wipe / Scoop (Avoid Dust) MinorSolid->Action1 Action2 Evacuate Area Call EHS MajorSolid->Action2 Action3 Absorb with Vermiculite or Universal Pads Solution->Action3 Disposal Bag Waste as Halogenated Solid Action1->Disposal Action3->Disposal

Figure 2: Immediate response protocols for solid and liquid spills.

Spill Cleanup Protocol:

  • Do not dry sweep. Dry sweeping creates dust aerosols containing the potent compound.[1]

  • Method: Cover the spill with a wet paper towel (for solids) or absorbent pads (for liquids).[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap and water) followed by Isopropanol.[1] The isoxazole ring is generally stable, so standard cleaning agents are effective for physical removal.[1]

References

  • PubChem. (2025).[1][2] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Related Compound Data).[1][2][4][5][6] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][2] Substance Information: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][7][8][2][9][10] Available at: [Link][1]

  • US EPA. (2025). Hazardous Waste Codes & Descriptions (RCRA).[1] United States Environmental Protection Agency.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

[1] Executive Summary & Hazard Context Identity: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide CAS: 23858-59-5 (Related precursors: Acid Chloride CAS 4462-55-9; Carboxylic Acid CAS 3919-76-4) Primary Application...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Context

Identity: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide CAS: 23858-59-5 (Related precursors: Acid Chloride CAS 4462-55-9; Carboxylic Acid CAS 3919-76-4) Primary Application: Key intermediate in the synthesis of isoxazolyl penicillins (e.g., Dicloxacillin).[1]

The "Invisible" Threat: While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its role as a penicillin pharmacophore precursor necessitates a higher tier of caution.[1] Intermediates containing the isoxazole-carboxamide moiety should be treated as potential sensitizers .[1] Researchers with known beta-lactam allergies must avoid handling this compound or use a powered air-purifying respirator (PAPR).[1]

Core Safety Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Containment (Engineering Controls) is the primary defense; PPE is the secondary line of defense.[1]

Hazard Profile & Risk Assessment

Hazard ClassGHS Classification (Derived)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)No eating/drinking.[1][2] Wash hands immediately after doffing.
Skin Irritation H315 (Causes skin irritation)Direct contact causes dermatitis.[1] Double gloving required.
Eye Irritation H319 (Serious eye irritation)Dust is abrasive and chemically irritating.[1] Goggles required for powders.
STOT-SE H335 (Respiratory irritation)Critical Risk. Inhalation of dust triggers mucosal inflammation.[1]
Sensitization Precautionary AssignmentPotential for immune response/anaphylaxis in sensitized individuals.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the physical state of the material. Nitrile gloves are generally sufficient due to the amide's stability, but breakthrough times decrease significantly if dissolved in halogenated solvents (e.g., Dichloromethane).[1]

PPE Selection Table
Body ZoneSolid / Powder Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Respiratory N95 or P100 Respirator (Fit-tested)Fume Hood (Sash <18").[1] Respirator not required if sash is proper.Prevents inhalation of fine particulates which trigger H335/Sensitization.
Hand Double Nitrile Gloves (min 5 mil outer)Laminate (Silver Shield) under Nitrile (if using DCM/THF).[1]Amides penetrate skin slowly, but carrier solvents (DCM) penetrate nitrile in <5 mins.[1]
Eye/Face Chemical Splash Goggles Safety Glasses with Side Shields (Face shield if >1L).[1]Goggles seal against dust entry; glasses allow dust to bypass.
Body Tyvek® Lab Coat (Disposable) + Sleeve coversStandard Cotton Lab Coat (Buttoned).[1]Tyvek prevents dust entrapment in fabric fibers, reducing carry-over.[1]

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting controls based on experimental scale and state.

PPE_Decision_Tree Start Start: Handling 3-(2,6-Dichlorophenyl)-... carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Quantity Quantity? Solid->Quantity SmallScale < 10 grams Quantity->SmallScale LargeScale > 10 grams Quantity->LargeScale Controls_Small Engineering: Fume Hood PPE: N95 + Goggles + Double Nitrile SmallScale->Controls_Small Controls_Large Engineering: Powder Containment Hood / Isolator PPE: P100/PAPR + Tyvek Suit + Double Nitrile LargeScale->Controls_Large Solvent Solvent Type? Liquid->Solvent Aggressive Halogenated (DCM/Chloroform) Solvent->Aggressive Standard Standard (MeOH/EtOAc) Solvent->Standard PPE_Aggressive Gloves: Laminate Liner + Nitrile Outer Eye: Safety Glasses Eng: Fume Hood Aggressive->PPE_Aggressive PPE_Standard Gloves: Double Nitrile Eye: Safety Glasses Eng: Fume Hood Standard->PPE_Standard

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the escalation to laminate gloves for halogenated solvents.[1]

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation (Donning)[1]
  • Inspect Engineering Controls: Verify Fume Hood certification (face velocity 80–100 fpm).

  • Glove Layering: Don the first pair of nitrile gloves (tucked under lab coat cuffs). Don the second pair (over lab coat cuffs).

  • Static Control: If handling dry powder, use an anti-static gun or ionizer bar to prevent powder scattering, which increases inhalation risk.

Phase 2: Experimental Handling[1][3]
  • Weighing: Perform inside the fume hood. Do not tare balances on the open bench. Use a disposable weighing boat.

  • Transfer: Dissolve the solid immediately upon transfer to the reaction vessel to minimize the duration of the "dust" phase.

  • Spill Management:

    • Powder Spill: Do NOT sweep. Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite.

Phase 3: Decontamination & Disposal

The chlorophenyl moiety makes this compound persistent. Proper disposal is critical to prevent environmental accumulation.

  • Wipe Down: Clean all surfaces with a surfactant (soap/water) followed by Ethanol.

  • Waste Segregation:

    • Solid Waste: Collect in "Hazardous Waste: Toxic Solids" container.

    • Liquid Waste: Halogenated Organic Waste stream (due to the dichlorophenyl group).

  • Doffing: Remove outer gloves → Remove eyewear → Remove coat → Remove inner gloves. Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).[1]

Emergency Response Data

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (Risk of corneal abrasion).[1][3]
Skin Contact Wash with copious soap and water.[1][3][4] If redness/rash occurs, consult a physician (monitor for sensitization).[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (Precursor Data used for Hazard Extrapolation).[1] Retrieved January 29, 2026 from [Link][1]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma.[1][5] BMC Chemistry. (Context on biological activity and cytotoxicity). Retrieved January 29, 2026 from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.